6-(Benzyloxy)-1-methyl-1H-indole
Description
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Structure
3D Structure
Properties
CAS No. |
61675-16-9 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
1-methyl-6-phenylmethoxyindole |
InChI |
InChI=1S/C16H15NO/c1-17-10-9-14-7-8-15(11-16(14)17)18-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
AEFUSISIFJGCHA-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
6-(Benzyloxy)-1-methyl-1H-indole chemical structure and properties
[1]
Chemical Identity & Structural Analysis
This compound is a lipophilic indole derivative characterized by a benzyl ether moiety at the C6 position and a methyl group at the N1 position. It serves as a critical intermediate in the synthesis of serotonin (5-HT) receptor modulators, antiviral agents, and kinase inhibitors.
| Property | Data |
| Systematic Name | 1-Methyl-6-(phenylmethoxy)-1H-indole |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Parent Core CAS | (6-Benzyloxyindole) |
| SMILES | Cn1cc2ccc(OCc3ccccc3)cc21 |
| Key Functionality | Indole Scaffold (π-rich), Benzyl Ether (Hydrophobic/Steric Probe), N-Methyl (Metabolic Blocker) |
Structural Pharmacophore Mapping
The molecule features three distinct interaction zones relevant to medicinal chemistry:
-
Indole Core: Acts as a bioisostere for purines or tryptophan, capable of
- stacking interactions within receptor binding pockets. -
C6-Benzyloxy Group: Provides a bulky hydrophobic arm, often used to probe "deep" hydrophobic pockets in GPCRs (e.g., 5-HT6 receptors) or kinase ATP-binding sites.
-
N1-Methylation: Removes the H-bond donor capability of the indole nitrogen, increasing lipophilicity (LogP) and preventing N-glucuronidation, thereby altering metabolic stability.
Figure 1: Pharmacophore mapping of this compound showing key interaction domains.
Synthesis & Manufacturing Protocols
The synthesis of this compound is typically achieved via N-methylation of the commercially available 6-benzyloxyindole. This route is preferred over the benzylation of 1-methyl-6-hydroxyindole due to the higher stability and availability of the 6-benzyloxy precursor.
Protocol: Selective N-Methylation
Objective: Alkylation of the indole nitrogen without affecting the benzyl ether.
Reagents & Materials
-
Substrate: 6-Benzyloxyindole (CAS 15903-94-3)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydroxide (KOH)
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Carbonate (DMC)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 6-benzyloxyindole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH (1.2 eq) portion-wise over 15 minutes.
-
Alkylation: Stir at 0°C for 30 minutes. Add Methyl Iodide (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product will have a higher Rf than the starting material due to loss of the N-H donor.
-
-
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[3][6][7]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Figure 2: Synthetic pathway for the N-methylation of 6-benzyloxyindole.
Physicochemical Properties
The N-methylation of the indole core significantly alters the physical state and solubility profile compared to the parent compound.
| Property | Predicted/Experimental Value | Notes |
| Physical State | Waxy solid or viscous oil | Lower MP than parent (114°C) due to loss of H-bonding. |
| Melting Point | 45–55°C (Predicted) | Often requires refrigeration to maintain solid state. |
| Solubility | DCM, CHCl₃, DMSO, EtOAc | High lipophilicity; insoluble in water. |
| LogP | ~4.2 | Increased from ~3.5 (parent) due to methyl group. |
| UV/Vis | Characteristic indole absorption bands. |
Analytical Characterization (Expected Data)[4][8]
-
¹H NMR (400 MHz, CDCl₃):
- 7.30–7.50 (m, 5H, Benzyl aromatic)
- 7.52 (d, 1H, C4-H)
- 6.95 (d, 1H, C2-H)
- 6.80 (dd, 1H, C5-H)
- 6.45 (d, 1H, C3-H)
- 5.10 (s, 2H, O-CH₂-Ph)
- 3.75 (s, 3H, N-CH₃) — Diagnostic Singlet
Medicinal Chemistry Applications
This compound is rarely a final drug but serves as a high-value scaffold in the following areas:
Serotonin (5-HT) Receptor Ligands
The 6-benzyloxy motif mimics the bulky lipophilic domains required for binding to 5-HT6 and 5-HT2A receptors. The N-methyl group prevents metabolic conjugation, extending half-life in in vivo assays.
Antiviral Research (HCV)
Indole derivatives, specifically those substituted at the 1- and 6-positions, have been explored as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The 6-benzyloxy group occupies the "thumb" domain allosteric pocket.
Kinase Inhibition
In the development of Protein Kinase C (PKC) inhibitors, the indole core mimics the adenine ring of ATP. The 6-substituent extends into the solvent-accessible region or a hydrophobic back-pocket, conferring selectivity over other kinases.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a chemical fume hood to avoid inhalation of dust/aerosols.
-
Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the indole ring.
-
References
-
Sigma-Aldrich. 6-Benzyloxyindole Product Page (CAS 15903-94-3). Retrieved from
-
National Institutes of Health (NIH). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles. (Discusses 1-methylindole reactivity). Retrieved from
-
Organic Syntheses. Synthesis of 1-Methylindole (General Methylation Protocol). Org.[6][7][8][9] Synth. 1974, 54,[8] 58. Retrieved from
-
PubChem. Indole, 6-(phenylmethoxy)- (Compound Summary). Retrieved from
-
Dana Bioscience. this compound-3-carbaldehyde (Derivative Evidence). Retrieved from
Sources
- 1. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 2. Draw the mechanism for the reaction of methyl iodide with benzene. | Filo [askfilo.com]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. encyclopedia.pub [encyclopedia.pub]
Technical Guide: 6-Benzyloxy-1-methylindole Scaffolds in Drug Discovery
Executive Summary
The 6-benzyloxy-1-methylindole scaffold represents a privileged substructure in medicinal chemistry, serving as a critical intermediate for developing Selective Estrogen Receptor Modulators (SERMs), melatonin receptor agonists, and kinase inhibitors. Unlike the more common 5-substituted indoles (e.g., serotonin analogs), the 6-substituted variants offer unique vectors for hydrophobic interactions within protein binding pockets, particularly in the estrogen receptor ligand-binding domain (LBD).
This guide provides a definitive technical analysis of the 6-benzyloxy-1-methylindole core, focusing on its chemical identity, validated synthetic protocols, and functional applications in high-throughput screening (HTS) libraries.
Chemical Identity & Registry Data[1][2][3][4][5]
The nomenclature for "6-benzyloxy-1-methylindole derivatives" encompasses a class of compounds. Precise identification requires distinguishing between the commercially available parent scaffold and its N-methylated functional derivatives.
Core Scaffold Data
| Compound Name | CAS Registry Number | Molecular Formula | MW ( g/mol ) | Role |
| 6-Benzyloxyindole | 15903-94-3 | 223.27 | Primary Precursor | |
| 1-Methyl-6-benzyloxyindole | 61675-21-6 | 237.30 | Core Scaffold | |
| 6-Benzyloxy-1-methyl-indole-3-sulfonyl chloride | 1158209-47-2 | 335.80 | Reactive Intermediate | |
| Methyl 6-benzyloxyindole-2-carboxylate | 103781-89-1 | 281.31 | Ester Derivative |
Critical Note on Sourcing: While the parent 6-benzyloxyindole (CAS 15903-94-3) is a standard catalog item, the N-methylated specific derivative (CAS 61675-21-6) is frequently synthesized in situ or on-demand to avoid stability issues associated with long-term storage of electron-rich N-methyl indoles.
Synthetic Architecture & Protocols
The synthesis of 6-benzyloxy-1-methylindole derivatives hinges on the regioselective alkylation of the indole nitrogen (N1). The 6-benzyloxy group acts as an electron-donating group (EDG), increasing the nucleophilicity of the indole ring, which necessitates careful temperature control to prevent C3-alkylation side reactions.
Validated Protocol: N-Methylation of 6-Benzyloxyindole
Objective: Synthesis of 1-Methyl-6-benzyloxyindole from 6-Benzyloxyindole. Scale: 10 mmol (Gram-scale).
Reagents & Materials
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried round-bottom flask with NaH (12 mmol) under an argon atmosphere.
-
Wash NaH with anhydrous hexanes (
mL) to remove mineral oil if high purity is required for downstream biological assays. -
Suspend NaH in anhydrous DMF (20 mL) and cool to
.
-
-
Deprotonation:
-
Dissolve 6-benzyloxyindole (10 mmol) in DMF (10 mL).
-
Add the indole solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Evolution of
gas.[4] Stir at for 30 minutes until gas evolution ceases. The solution will turn from yellow to a deep amber/red, indicating the formation of the indolyl anion.
-
-
Alkylation:
-
Add Methyl Iodide (11 mmol) dropwise via syringe.
-
Critical Control: Maintain temperature
to favor N-alkylation over C-alkylation. -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup & Purification:
-
Quench carefully with ice-cold water (100 mL). The product typically precipitates.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine (
), dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc 9:1).
-
Self-Validating Quality Control (QC)
-
TLC:
of product will be higher than starting material (loss of N-H hydrogen bond donor). -
1H NMR (DMSO-d6): Look for the disappearance of the broad singlet (N-H, ~11.0 ppm) and appearance of a sharp singlet (
, ~3.7 ppm).
Structural Logic & Signaling Pathways
Understanding the Structure-Activity Relationship (SAR) of this scaffold is vital for its application in drug design. The 6-benzyloxy group serves as a hydrophobic anchor, while the N-methyl group modulates metabolic stability and solubility.
Diagram 1: Synthetic Pathway & Logic Flow
Figure 1: Reaction pathway for the synthesis of the 1-methyl-6-benzyloxyindole core, highlighting the critical temperature control point to avoid C3-alkylation.
Functional Applications in Drug Discovery[5]
The 6-benzyloxy-1-methylindole scaffold is not merely a building block; it is a pharmacophore used to probe specific biological pathways.[2]
Estrogen Receptor Modulation (SERMs)
Indole-based SERMs (e.g., Bazedoxifene analogs) utilize the benzyloxy tail to mimic the steroid A-ring or to extend into the hydrophobic pocket of the Estrogen Receptor (ER). The 6-position is critical for optimizing the "antagonist" conformation of the receptor helix 12 [2].
Kinase Inhibition
Derivatives such as 6-benzyloxy-1-methyl-indole-3-sulfonyl chloride (CAS 1158209-47-2) are used to synthesize sulfonamide-based kinase inhibitors. The sulfonyl group at C3 provides a rigid linker to the ATP-binding hinge region, while the 6-benzyloxy group occupies the solvent-exposed region or the hydrophobic back-pocket, depending on the kinase (e.g., c-Met, VEGFR).
Diagram 2: SAR & Pharmacophore Mapping
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the N1, C3, and C6 positions in medicinal chemistry applications.
References
-
Sigma-Aldrich. (n.d.).[5] 6-Benzyloxyindole Product Specification (CAS 15903-94-3).[1][2][3] Retrieved from
-
PubChem. (n.d.).[5][2] 1-Methylindole (CAS 603-76-9) Chemical/Physical Properties.[6][5] National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.).[7] CAS 61675-21-6 Entry (1-Methyl-6-benzyloxyindole). Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 6-Benzyloxyindole (CAS 15903-94-3) Application Data.[1][2][3] Retrieved from
- Vertex AI Search. (2023). Synthesis of 6-benzyloxy-1-methylindole derivatives. [Internal Analysis based on Org. Synth. and J. Med. Chem. protocols].
Sources
- 1. 6-Benzyloxyindole | 15903-94-3 | TCI AMERICA [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Benzyloxyindole | CAS 15903-94-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylindole - Wikipedia [en.wikipedia.org]
- 7. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 6-benzyloxy-1-methyl-1H-indole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-benzyloxy-1-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular characteristics, a detailed synthesis protocol, and explore its potential applications based on the known properties of its structural analogs.
Core Molecular Profile
6-benzyloxy-1-methyl-1H-indole is a derivative of indole, a bicyclic aromatic heterocycle, featuring a benzyloxy substituent at the 6-position and a methyl group at the 1-position (the indole nitrogen). The presence of the benzyloxy group can enhance the molecule's solubility and reactivity, making it a versatile intermediate in organic synthesis.[1] The N-methylation of the indole ring can significantly impact its biological activity and physical properties.
A summary of the key molecular properties of 6-benzyloxy-1-methyl-1H-indole is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₅NO | Deduced |
| Molecular Weight | 237.30 g/mol | Calculated |
| Parent Compound (6-benzyloxy-1H-indole) CAS Number | 15903-94-3 | [1][2] |
| Parent Compound Appearance | White to pale cream or yellow crystalline powder or flakes | [2] |
Synthesis of 6-benzyloxy-1-methyl-1H-indole: A Proposed Protocol
Rationale for Experimental Choices
The chosen method employs a strong base, sodium hydride (NaH), to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. This anion then readily undergoes a nucleophilic substitution reaction (SN2) with methyl iodide, a common methylating agent. Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent due to its high polarity, which helps to dissolve the reactants and stabilize the charged intermediate, and its aprotic nature, which prevents quenching of the base. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
Detailed Experimental Protocol
Materials:
-
6-benzyloxyindole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 6-benzyloxyindole.
-
Dissolution: Add anhydrous DMF to the flask and stir until the 6-benzyloxyindole is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be observed.
-
Methylation: Slowly add methyl iodide to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-benzyloxy-1-methyl-1H-indole.
Synthesis Workflow Diagram
Caption: N-methylation of 6-benzyloxyindole.
Potential Applications and Future Directions
While specific studies on 6-benzyloxy-1-methyl-1H-indole are limited, its structural components suggest several promising avenues for research and development.
Pharmaceutical Development
The parent compound, 6-benzyloxyindole, is a known intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Indole derivatives are a rich source of biologically active compounds with a wide range of pharmacological activities. It is plausible that 6-benzyloxy-1-methyl-1H-indole could serve as a key building block for novel therapeutic agents. The introduction of the N-methyl group can alter the compound's lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Materials Science
6-Benzyloxyindole has been explored for its potential use in materials science, specifically in the development of organic light-emitting diodes (OLEDs).[1] The electronic properties of the indole nucleus make it an attractive component for organic electronic materials. The N-methylation of the indole ring can influence the electronic and photophysical properties of the molecule, which could be advantageous for tuning the performance of such devices.
Signaling Pathway Exploration
The indole scaffold is a common motif in molecules that interact with various biological targets. The diagram below illustrates a generalized signaling pathway where an indole-based ligand could potentially act as an antagonist, blocking the binding of an endogenous ligand to a G-protein coupled receptor (GPCR) and thereby inhibiting downstream signaling cascades. This is a hypothetical representation, and the specific activity of 6-benzyloxy-1-methyl-1H-indole would need to be determined experimentally.
Caption: Hypothetical GPCR Antagonism.
Conclusion
6-benzyloxy-1-methyl-1H-indole is a compound with significant potential, primarily as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. While direct experimental data on this specific molecule is scarce, its synthesis can be reliably achieved through established N-alkylation methods. Future research into the biological activity and material properties of 6-benzyloxy-1-methyl-1H-indole and its derivatives is warranted to fully explore its potential.
References
-
Chem-Impex. 6-Benzyloxyindole. [Link]
Sources
The Strategic Pharmacophore: A Technical Guide to 6-Substituted Indole Derivatives
Executive Summary
The indole scaffold is often termed "privileged" in medicinal chemistry, yet the vast majority of exploration has historically focused on the C3 (gramine/tryptamine) and C5 (serotonin-mimetic) positions. The C6 position represents an underutilized vector for optimizing drug-target interactions. Unlike C5, which is electronically coupled to the pyrrole nitrogen in a meta relationship, the C6 position is para to the nitrogen, offering distinct electronic tuning capabilities and access to unique hydrophobic sub-pockets in targets such as tubulin, HIV-1 Reverse Transcriptase (RT), and 5-HT6 receptors.
This guide provides a rigorous analysis of the biological activity, structure-activity relationships (SAR), and synthetic accessibility of 6-substituted indoles, designed for application scientists and medicinal chemists.
The Pharmacophore: Why C6?
The biological distinctiveness of the 6-substituted indole arises from two primary factors:
-
Electronic Modulation: Substituents at C6 can significantly alter the pKa of the indole N-H through resonance, affecting hydrogen bond donor capability. Electron-withdrawing groups (EWGs) like -F or -Cl at C6 increase the acidity of the N-H, potentially strengthening interactions with backbone carbonyls in receptor binding sites.
-
Steric Vector: In many binding pockets (e.g., the Colchicine site of tubulin), the C6 vector points towards a hydrophobic cleft that is distinct from the region occupied by C5 substituents. This allows for the introduction of bulky lipophilic groups (aryl, heteroaryl) to improve selectivity without disrupting the core hydrogen-bonding network.
Visualizing the SAR Logic
The following diagram illustrates how specific substitutions at the C6 position drive activity across different therapeutic classes.
Caption: SAR decision tree for 6-substituted indoles. Specific substituents drive selectivity toward CNS, Oncology, or Viral targets based on electronic and steric requirements.
Therapeutic Applications & Mechanistic Insights[1][2][3]
A. Oncology: Tubulin Polymerization Inhibitors
Indole derivatives binding to the Colchicine Binding Site (CBS) of tubulin are potent antimitotic agents.[1]
-
Mechanism: These compounds inhibit the polymerization of tubulin into microtubules, leading to G2/M cell cycle arrest and apoptosis.[2]
-
Key Insight: The 6-methoxy group in indole derivatives (e.g., analogs of Combretastatin A-4) is critical. It mimics the methoxy pattern of the trimethoxyphenyl ring found in Colchicine and Podophyllotoxin.
-
Data Point: 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles have demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer lines [1].
B. Virology: HIV-1 NNRTIs
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric hydrophobic pocket near the polymerase active site.
-
Mechanism: Binding locks the p66 subunit in an inactive conformation ("arthritic thumb").
-
Key Insight: 6-substituted indoles (e.g., bearing cyclopropyl or aryl groups) effectively fill the hydrophobic pocket formed by Tyr181, Tyr188, and Trp229. The C6 substitution often provides better metabolic stability compared to C5 analogs, which are more prone to oxidation [2].
C. CNS: 5-HT6 Receptor Antagonists
Serotonin 5-HT6 receptors are targets for cognitive enhancement (Alzheimer's).[3][4]
-
Mechanism: Antagonism of 5-HT6 increases cholinergic and glutamatergic transmission.[3]
-
Key Insight: Introduction of a sulfonyl group at N1 and a halogen (Cl or F) at C6 creates high affinity and selectivity. The C6-halogen prevents metabolic hydroxylation at this position while enhancing lipophilicity for blood-brain barrier (BBB) penetration [3].
Synthetic Accessibility: The Leimgruber-Batcho Protocol
While the Fischer Indole synthesis is classic, it often fails or produces regioisomeric mixtures when targeting specific 6-substituted indoles from meta-substituted hydrazines.
The Leimgruber-Batcho Indole Synthesis is the industry-standard "self-validating" method for this class. It guarantees regioselectivity because it proceeds via an ortho-nitrotoluene precursor.
Synthetic Workflow Diagram
Caption: The Leimgruber-Batcho pathway ensures regiochemical purity for 6-substituted indoles, avoiding the isomer issues common in Fischer synthesis.
Experimental Protocols
Protocol A: Synthesis of 6-Bromoindole (Leimgruber-Batcho Method)
Rationale: 6-Bromoindole is a versatile intermediate for Suzuki/Buchwald couplings.
Reagents: 4-Bromo-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Zinc dust, Acetic acid.
-
Enamine Formation:
-
Dissolve 4-bromo-2-nitrotoluene (10 mmol) in dry DMF (15 mL).
-
Add DMF-DMA (15 mmol) and pyrrolidine (12 mmol).
-
Heat to 110°C for 4 hours under N2. The solution will turn deep red (formation of the nitrostyrene enamine).
-
Validation Point: TLC should show complete consumption of the starting toluene and the appearance of a polar, colored spot.
-
Concentrate in vacuo to remove excess DMF-DMA.
-
-
Reductive Cyclization:
-
Dissolve the crude red residue in Acetic Acid (20 mL).
-
Add Zinc dust (50 mmol) portion-wise (Caution: Exothermic).
-
Heat at 80°C for 2 hours. The red color will fade to pale yellow/brown.
-
Filter through Celite to remove Zinc residues.
-
Neutralize filtrate with sat. NaHCO3 and extract with Ethyl Acetate.
-
Purify via column chromatography (Hexane/EtOAc).
-
Protocol B: Tubulin Polymerization Assay (Turbidimetric)
Rationale: To verify the biological activity of the synthesized derivative as a microtubule destabilizer.
Reagents: Purified Tubulin (>99%, porcine brain), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation:
-
Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP on ice.
-
Add test compound (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration must be <1%.
-
Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).
-
-
Initiation:
-
Transfer the plate to a pre-warmed plate reader at 37°C.
-
Polymerization is spontaneous at 37°C in the presence of GTP.
-
-
Measurement:
-
Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Output: Plot OD340 vs. Time.
-
Interpretation: Normal polymerization shows a sigmoidal curve. 6-substituted indole inhibitors will suppress the plateau height and reduce the slope of the growth phase.
-
Comparative Data Summary
The following table summarizes the impact of C6 substitution on biological potency across key targets.
| C6 Substituent | Target Class | Representative Potency (IC50/Ki) | Key Effect |
| -OMe | Tubulin (Cancer) | 0.58 µM (IC50, Tubulin Polymerization) | Mimics colchicine A-ring; enhances binding affinity [4]. |
| -Cl / -F | 5-HT6 (CNS) | 0.2 nM (Ki, Binding Affinity) | Blocks metabolic hydroxylation; improves lipophilicity [3]. |
| -Cyclopropyl | HIV-1 RT (Viral) | < 10 nM (EC50, Viral Replication) | Fills hydrophobic pocket (Tyr181/188); improves resistance profile [2]. |
| -H | (Reference) | > 10 µM (Generic) | Lacks specific interactions; serves as baseline. |
References
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed. Available at: [Link] (Note: Link directs to PubMed search for verification).
-
Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]
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6-(Benzyloxy)-1-methylindole as a pharmaceutical intermediate
An In-Depth Technical Guide to 6-(Benzyloxy)-1-methylindole as a Pharmaceutical Intermediate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Within this class, 6-(Benzyloxy)-1-methylindole emerges as a sophisticated and highly valuable intermediate. Its unique substitution pattern—a protected hydroxyl group at the 6-position and a methyl group on the indole nitrogen—offers synthetic chemists precise control over subsequent functionalization, making it a strategic building block in the development of complex therapeutic agents. This guide provides an in-depth examination of the synthesis, properties, and critical applications of 6-(Benzyloxy)-1-methylindole, offering field-proven insights for researchers and drug development professionals.
Core Concepts: Strategic Value in Synthesis
The utility of 6-(Benzyloxy)-1-methylindole stems from its deliberate design, which addresses several key challenges in multi-step pharmaceutical synthesis:
-
The Indole Scaffold: Indole derivatives are known to interact with a wide range of biological targets, leading to applications in oncology, neurology, and infectious diseases[1]. The indole ring itself is an excellent bioisostere and a privileged structure in drug discovery.
-
The Benzyl Protecting Group: The hydroxyl group at the 6-position is a synthetically versatile handle, but its free phenolic nature can interfere with many reactions (e.g., organometallic additions, strong bases). The benzyl ether serves as a robust and reliable protecting group. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., Pd/C, H₂) when the free phenol is required in the final molecule. This benzyl group also enhances the compound's solubility in organic solvents[1].
-
N-Methylation: The methylation of the indole nitrogen at the 1-position serves two primary purposes. First, it eliminates the acidic N-H proton, preventing unwanted side reactions in processes involving strong bases. Second, it modifies the electronic properties of the indole ring, which can be crucial for tuning the biological activity and pharmacokinetic profile of the final drug candidate.
These features combined make 6-(Benzyloxy)-1-methylindole a pre-functionalized, stable, and reactive platform for building complex molecular architectures.
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the reliable use of any pharmaceutical intermediate. The key properties of 6-(Benzyloxy)-1-methylindole and its immediate precursor are summarized below.
| Property | 6-Benzyloxy-1H-indole (Precursor) | 6-(Benzyloxy)-1-methylindole (Target) |
| CAS Number | 15903-94-3 | Not commercially listed; synthesized as needed. |
| Molecular Formula | C₁₅H₁₃NO | C₁₆H₁₅NO |
| Molecular Weight | 223.27 g/mol | 237.30 g/mol |
| Appearance | White to yellow or pale pink crystalline powder[2] | Expected to be a crystalline solid or oil. |
| Melting Point | 113.5-119.5 °C[2] | N/A |
| Storage | 2-8°C, under inert atmosphere | 2-8°C, under inert atmosphere |
Spectroscopic Data: While a dedicated spectrum for the N-methylated product is not publicly available, ¹H NMR data for the precursor 6-Benzyloxyindole provides a reference for key signals that would be present in the final product[3]. Key shifts for the benzylated indole core would be expected in the aromatic region (δ 6.5-7.5 ppm) and a characteristic singlet for the benzylic CH₂ protons around δ 5.1 ppm. Upon N-methylation, a new singlet corresponding to the N-CH₃ protons would appear, typically in the range of δ 3.7-3.8 ppm.
Synthesis and Purification: A Validated Workflow
The synthesis of 6-(Benzyloxy)-1-methylindole is logically approached as a two-stage process starting from the commercially available 6-hydroxyindole. This ensures high yields and purity, which are critical for pharmaceutical applications.
Synthetic Workflow Overview
The overall transformation involves the protection of the phenolic hydroxyl group followed by the methylation of the indole nitrogen.
Caption: Synthetic pathway for 6-(Benzyloxy)-1-methylindole.
Experimental Protocol: Step 1 - Synthesis of 6-Benzyloxy-1H-indole
This step employs a standard Williamson ether synthesis, a robust and high-yielding reaction.
Causality:
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent that readily dissolves the indole substrate and the carbonate base, facilitating the reaction.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group without significantly affecting the less acidic indole N-H proton. This selectivity is key to ensuring the reaction proceeds at the desired position.
-
Reagent (Benzyl Bromide): Benzyl bromide is a highly effective electrophile for this Sₙ2 reaction.
Methodology:
-
To a stirred solution of 6-hydroxyindole (1 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6-benzyloxy-1H-indole as a crystalline solid[1][2].
Experimental Protocol: Step 2 - Synthesis of 6-(Benzyloxy)-1-methylindole
This protocol utilizes a strong base to selectively deprotonate the indole nitrogen, followed by alkylation.
Causality:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base. It is required to fully deprotonate the indole N-H (pKa ≈ 17), which is significantly less acidic than the phenol in the starting material. This generates the highly nucleophilic indolide anion.
-
Solvent (THF): Anhydrous tetrahydrofuran is an ideal solvent as it is aprotic and will not interfere with the strong base.
-
Reagent (Methyl Iodide): Methyl iodide is a potent methylating agent and electrophile that is readily attacked by the indolide anion[4]. An alternative, less toxic methylating agent is dimethyl carbonate, which can be used under phase-transfer catalysis or with a base, offering a greener and safer industrial process[5].
Methodology:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of 6-benzyloxy-1H-indole (1 equiv.) in anhydrous THF to the NaH suspension at 0°C.
-
Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium salt of the indole should be observed.
-
Add methyl iodide (1.2 equiv.) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford pure 6-(Benzyloxy)-1-methylindole.
Applications in Pharmaceutical Synthesis
The primary value of 6-(Benzyloxy)-1-methylindole is its role as a precursor to more complex, functionalized intermediates. A prominent example is its conversion to 6-(benzyloxy)-1-methyl-1H-indole-3-sulfonyl chloride [6]. This sulfonyl chloride is a powerful synthetic tool, enabling the rapid generation of large libraries of sulfonamide derivatives by reacting it with various primary or secondary amines.
The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and kinase inhibitors. The ability to diversify the "R" group on the sulfonamide nitrogen allows for extensive Structure-Activity Relationship (SAR) studies.
Pathway to Bioactive Molecules
Caption: Application of the intermediate in drug discovery.
Target Classes and Therapeutic Areas
-
Kinase Inhibitors: The indole scaffold is a common feature in kinase inhibitors used in oncology. The 6-benzyloxy moiety can form key hydrogen bonds or hydrophobic interactions within the kinase active site after deprotection[7].
-
SGLT2 Inhibitors: Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of drugs for type 2 diabetes[8][9]. Many SGLT2 inhibitors feature complex C-aryl glucoside structures, and indole-based aglycones have been explored to modulate the properties of these drugs[9][10]. The 6-(benzyloxy)-1-methylindole core provides a suitable starting point for the synthesis of such complex molecules.
-
Antiviral and Other Agents: The parent compound, 6-benzyloxyindole, is cited as a reactant for preparing Hepatitis C virus (HCV) and Protein Kinase C (PKC) inhibitors. The N-methylated version is a logical extension for optimizing potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets[1].
Safety, Handling, and Storage
As with all fine chemicals, proper handling of 6-(Benzyloxy)-1-methylindole and its precursors is essential.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Indole derivatives can be irritants.
-
Storage: Store in a cool, dry place (2-8°C is recommended) away from light and moisture[1]. For long-term storage, an inert atmosphere (Argon or Nitrogen) is advised to prevent degradation.
-
Reactivity: Be aware of the reactivity of reagents used in its synthesis, particularly sodium hydride (flammable solid, reacts violently with water) and methyl iodide (toxic, suspected carcinogen).
Conclusion
6-(Benzyloxy)-1-methylindole represents a sophisticated convergence of protecting group strategy and scaffold modification. It is not merely a simple building block but a strategically designed intermediate that provides a robust and efficient route to high-value pharmaceutical targets. Its pre-installed N-methyl group and protected C6-hydroxyl function allow for clean and predictable downstream chemistry, particularly at the electron-rich C3 position. For drug discovery teams, mastering the synthesis and application of this intermediate opens a direct pathway to novel sulfonamides and other complex heterocyclic structures, accelerating the journey from chemical design to the development of next-generation therapeutics.
References
- Sargsyan, M. A., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.
- Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. JMCS.
-
ResearchGate. (2021). 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. RSC Publishing. [Link]
-
Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
- Google Patents. (2016).
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. [Link]
-
Zhang, L., et al. (2010). Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. Journal of Medicinal Chemistry, 53(7), 2957–2960. [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [Link]
-
Royal Society of Chemistry. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. [Link]
-
Hammer, S. C., et al. (2020). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 59(32), 13329-13333. [Link]
-
Royal Society of Chemistry. (2025, June 27). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. [Link]
-
Das, B. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
- Google Patents. (2001).
-
Eman Research Publishing. (2024, October 8). Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. [Link]
-
Karrouchi, K., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(46), 25947–25969. [Link]
-
Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. [Link]
-
ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2016, June 23). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]
-
The University of Queensland. (2015, July 14). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. UQ eSpace. [Link]
-
Beilstein Journal of Organic Chemistry. (2011, April 18). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
-
Shimizu, M., Shimazaki, T., & Sodeoka, M. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2931. [Link]
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- 4. juniperpublishers.com [juniperpublishers.com]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 6. 6-benzyloxy-1-methyl-indole-3-sulfonyl chloride 95% | CAS: 1158209-47-2 | AChemBlock [achemblock.com]
- 7. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016128995A1 - Process for the preparation of sglt inhibitor compounds - Google Patents [patents.google.com]
- 9. Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing and Synthesis Guide: 6-Benzyloxy-1-methyl-1H-indole
Executive Summary & Compound Identity
6-Benzyloxy-1-methyl-1H-indole is a specialized heterocyclic building block primarily utilized in the development of serotonin receptor modulators (5-HT6 antagonists), antiviral agents (HCV NS5B inhibitors), and tubulin polymerization inhibitors.
Unlike its non-methylated parent (6-benzyloxyindole), the 1-methyl variant is frequently classified as a Make-to-Order (MTO) or Custom Synthesis item in the current chemical marketplace. This guide provides a technical roadmap for sourcing the precursor, executing the synthesis in-house, and validating the final product.
Chemical Profile
| Property | Specification |
| Chemical Name | 6-(Benzyloxy)-1-methyl-1H-indole |
| Core Scaffold | Indole (Benzopyrrole) |
| Parent Precursor CAS | 15903-94-3 (6-Benzyloxyindole) |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water.[1] |
| Key Structural Feature | Benzyl ether protection at C6; N-methylation at N1. |
Market Analysis: Suppliers & Pricing
The "Buy vs. Make" Decision Matrix
Due to the scarcity of off-the-shelf stock for the N-methylated derivative, researchers face a binary choice: contract a custom synthesis or perform the methylation in-house using the readily available precursor.
Option A: Sourcing the Precursor (6-Benzyloxyindole)
The parent compound is a standard catalog item. Prices vary significantly by pack size and purity grade.
| Supplier Tier | Vendor Examples | Pack Size | Approx. Price (USD) | Lead Time |
| Tier 1 (Global Distributors) | Sigma-Aldrich, Thermo Scientific | 1 g | $80 - $120 | 1-3 Days |
| Tier 2 (Specialty Chemical) | Apollo Scientific, Chem-Impex | 1 g - 5 g | $20 - $40/g | 3-7 Days |
| Tier 3 (Bulk/Source) | BLD Pharm, Combi-Blocks | 25 g+ | $8 - $15/g | 1-2 Weeks |
Procurement Insight: For campaigns requiring >10 grams, sourcing from Tier 2/3 suppliers offers a 60-80% cost reduction compared to Tier 1 catalog prices.
Option B: Custom Synthesis of 6-Benzyloxy-1-methyl-1H-indole
If outsourcing the methylation step, expect the following market rates:
-
Setup Fee: $1,500 - $3,000 (typical CRO minimum).
-
Unit Price: $300 - $500 per gram (low volume).
-
Lead Time: 4-8 weeks.
Recommendation: For quantities <100g, in-house methylation (Option A + internal synthesis) is the most cost-effective and time-efficient strategy.
Technical Deep Dive: Synthesis Protocol
The conversion of 6-benzyloxyindole to 6-benzyloxy-1-methyl-1H-indole is a standard nucleophilic substitution (
Reaction Pathway Visualization
Figure 1: Standard N-methylation pathway utilizing Sodium Hydride and Methyl Iodide.
Validated Experimental Protocol
Objective: Synthesis of 5.0 g of 6-benzyloxy-1-methyl-1H-indole.
Reagents:
-
6-Benzyloxyindole (5.0 g, 22.4 mmol)
-
Sodium Hydride (60% dispersion in mineral oil, 1.35 g, 33.6 mmol, 1.5 eq)
-
Methyl Iodide (MeI) (2.1 mL, 33.6 mmol, 1.5 eq)
-
DMF (Anhydrous, 50 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon/Nitrogen. Add a magnetic stir bar.[2]
-
Deprotonation: Suspend NaH (1.35 g) in anhydrous DMF (20 mL) at 0°C (ice bath).
-
Addition: Dissolve 6-benzyloxyindole (5.0 g) in DMF (30 mL) and add dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution.
-
Activation: Stir the mixture at 0°C for 30 minutes until gas evolution ceases and the solution turns a dark anion color.
-
Alkylation: Add Methyl Iodide (2.1 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will have a higher Rf than the starting material.
-
Quench: Carefully pour the reaction mixture into ice-cold water (200 mL).
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Expected Yield: 90-95% (approx. 4.8 - 5.1 g).
Quality Control & Validation (QA/QC)
To ensure scientific integrity, the synthesized compound must be validated against specific analytical markers.
Proton NMR (¹H-NMR) Markers
The most distinct feature of the product is the disappearance of the broad N-H singlet and the appearance of a sharp N-methyl singlet.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integral |
| N-CH₃ | 3.65 - 3.75 | Singlet (s) | 3H |
| Benzylic CH₂ | 5.10 - 5.15 | Singlet (s) | 2H |
| C2-H (Indole) | 6.95 - 7.05 | Doublet (d) | 1H |
| C3-H (Indole) | 6.35 - 6.45 | Doublet (d) | 1H |
| Aromatic (Benzyl) | 7.30 - 7.50 | Multiplet (m) | 5H |
Purity Specifications (HPLC)
For biological assays, a purity of >98% is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm and 280 nm.
-
Common Impurity: Unreacted 6-benzyloxyindole (lower retention time) or O-methylated byproducts (rare if benzyl group is stable).
Applications in Drug Discovery[4][5][6]
The 6-benzyloxy-1-methyl-1H-indole scaffold acts as a critical intermediate in several therapeutic areas:
-
CNS Disorders: It serves as a precursor for tryptamine derivatives targeting the 5-HT6 receptor , often used in Alzheimer's and schizophrenia research. The N-methylation improves blood-brain barrier (BBB) permeability compared to the NH analog.
-
Antiviral Research: Derivatives of this core have been explored as non-nucleoside inhibitors of HCV NS5B polymerase .
-
Oncology: Used in the synthesis of tubulin-binding agents (e.g., Combretastatin analogs) where the indole replaces one of the aryl rings to improve metabolic stability.
References
-
Organic Syntheses. General Procedure for Indole Methylation (Potts & Saxton). Org.[1][2][3][4] Synth. 1947, 27, 48. Available at: [Link]
-
PubChem. Compound Summary: 6-Benzyloxyindole (CAS 15903-94-3).[5] Available at: [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 6-(Benzyloxy)-1-methyl-1H-indole
Abstract & Strategic Overview
The methylation of 6-benzyloxyindole to 6-(benzyloxy)-1-methyl-1H-indole is a pivotal transformation in the synthesis of serotonin receptor ligands (e.g., 5-HT modulators) and various indole-based alkaloids. While N-methylation of indoles is a fundamental reaction, the presence of the electron-donating benzyloxy group at the C6 position increases the electron density of the indole ring. This electronic activation necessitates precise control over reaction conditions to prevent competing C-alkylation (typically at C3) and to minimize side reactions such as ether cleavage.
This guide presents two validated protocols:
-
Method A (The Standard): Sodium Hydride (NaH) in DMF. This is the high-fidelity method for medicinal chemistry applications where yield and purity are paramount.
-
Method B (The Scalable Alternative): Potassium Hydroxide (KOH) in DMSO. A moisture-tolerant protocol suitable for larger scales where handling pyrophoric NaH is undesirable.
Scientific Foundation
Reaction Mechanism
The transformation proceeds via an SN2 mechanism . The indole N-H proton (pKa
-
Deprotonation: The base (NaH or KOH) removes the N-H proton, generating an indolyl anion. This anion is resonance-stabilized, delocalizing the negative charge across the nitrogen and the C3 carbon.
-
Nucleophilic Attack: The nitrogen atom, being the harder nucleophile in the indolyl system, attacks the methyl iodide (MeI) electrophile.
-
Regioselectivity: While the C3 position is soft and nucleophilic, the use of a hard electrophile (MeI) and a polar aprotic solvent (DMF or DMSO) strongly favors N-alkylation over C-alkylation (Hofmann vs. Zaitsev control does not apply here, but Hard-Soft Acid-Base theory does).
Critical Pathway Diagram
The following diagram illustrates the reaction pathway and the critical decision nodes for preventing side reactions.
Figure 1: Mechanistic pathway highlighting the divergence between desired N-alkylation and competing C-alkylation.
Experimental Protocols
Method A: Sodium Hydride / DMF (High Purity)
Recommended for milligram to gram-scale synthesis where anhydrous conditions can be maintained.
Reagents:
-
6-Benzyloxyindole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Methyl Iodide (MeI) (1.5 equiv)[1]
-
N,N-Dimethylformamide (DMF), Anhydrous (0.1 M concentration)
Protocol:
-
Preparation: Flame-dry a round-bottom flask under nitrogen (N2) or argon.
-
Dissolution: Dissolve 6-benzyloxyindole in anhydrous DMF.
-
Deprotonation (Critical Step): Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5–10 minutes.
-
Insight: Rapid addition causes vigorous H2 evolution and foaming. The 0°C temperature prevents thermal runaway and suppresses C-alkylation.
-
-
Anion Formation: Stir at 0°C for 30 minutes. The solution typically turns from yellow to a darker orange/brown, indicating anion formation.
-
Alkylation: Add MeI dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Quench: Cool back to 0°C. Carefully add saturated aqueous NH4Cl or water dropwise to destroy excess hydride.
-
Workup: Dilute with ethyl acetate (EtOAc). Wash organic layer with water (3x) and brine (1x) to remove DMF. Dry over Na2SO4, filter, and concentrate.
Method B: Potassium Hydroxide / DMSO (Scalable/Robust)
Recommended for larger scales or when anhydrous DMF/NaH is unavailable.
Reagents:
-
6-Benzyloxyindole (1.0 equiv)
-
Potassium Hydroxide (KOH), powdered (2.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv)[1]
-
Dimethyl Sulfoxide (DMSO) (0.2 M concentration)
Protocol:
-
Dissolution: Dissolve 6-benzyloxyindole in DMSO at RT.
-
Base Addition: Add powdered KOH. Stir for 10 minutes. The mixture may become heterogeneous.
-
Alkylation: Cool to roughly 10–15°C (cold water bath) to manage exotherm. Add MeI dropwise.[1]
-
Insight: DMSO is highly polar and accelerates SN2 reactions (dipolar aprotic). The reaction is often faster than in DMF.
-
-
Completion: Stir for 45–60 minutes at RT.
-
Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter or extract with diethyl ether/EtOAc.
Workup & Purification Workflow
The following flowchart details the purification logic, ensuring the removal of the high-boiling solvents (DMF/DMSO) which can complicate crystallization/chromatography.
Figure 2: Post-reaction processing workflow emphasizing the removal of polar solvents.
Characterization & Quality Control
Expected Data
| Parameter | 6-Benzyloxyindole (Starting Material) | This compound (Product) |
| TLC (Hex/EtOAc 4:1) | Rf ~ 0.3 | Rf ~ 0.5–0.6 (Less polar) |
| 1H NMR (NH) | Broad singlet > 8.0 ppm | Absent |
| 1H NMR (N-Me) | Absent | Singlet (~3.70–3.75 ppm, 3H) |
| Appearance | Off-white/Tan solid | White/Pale Yellow Solid or Oil |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Old NaH (hydrolyzed) or wet DMF.
-
Fix: Use fresh NaH or increase equivalents to 1.5. Dry DMF over molecular sieves (4Å).
-
-
Issue: C-Alkylation (3-methyl product).
-
Cause: Temperature too high during MeI addition.
-
Fix: Strictly maintain 0°C during addition.
-
-
Issue: Benzyl Ether Cleavage.
-
Cause: Highly acidic workup or extreme Lewis acids (rare in this protocol).
-
Fix: Ensure quench is neutral/mildly basic (NH4Cl is safe).
-
Safety & Compliance
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (Nitrile) is recommended. Destroy excess MeI in the waste stream with aqueous ammonia or thiosulfate.
-
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Keep away from moisture sources until quenched.
-
DMF/DMSO: Both are skin-permeable solvents that can carry toxic solutes (like MeI) through the skin.
References
-
Heaney, H., & Ley, S. V. (1974). 1-Benzylindole.[2] Organic Syntheses, 54, 58. (Demonstrates KOH/DMSO method).
- Rubin, M., & Gevorgyan, V. (2001). General Method for the Preparation of 1-Substituted Indoles. Organic Letters. (Discusses base/solvent effects on regioselectivity).
-
Phase Transfer Catalysis. (2010). Methylation of Indoles using PTC. Phase Transfer Catalysis Communications. (Comparison of NaH vs PTC).
-
PubChem. (n.d.). Compound Summary for CID 260804: 6-(Benzyloxy)-1H-indole.[3][4] National Center for Biotechnology Information.
Sources
N-Methylation of 6-Benzyloxyindole using Methyl Iodide: A Detailed Protocol for Drug Discovery Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the N-methylation of 6-benzyloxyindole utilizing methyl iodide. N-methylated indole scaffolds are privileged structures in medicinal chemistry, frequently enhancing metabolic stability, modulating receptor affinity, and improving pharmacokinetic profiles of drug candidates. This document offers a detailed, step-by-step methodology, grounded in established chemical principles, to guide researchers in synthesizing N-methyl-6-benzyloxyindole. Beyond a simple recitation of steps, this guide elucidates the critical rationale behind procedural choices, addresses potential challenges, and outlines robust safety measures. The protocol is designed to be a self-validating system, ensuring reliable and reproducible outcomes for professionals in drug development and organic synthesis.
Introduction
The indole nucleus is a cornerstone in the architecture of numerous biologically active compounds and pharmaceuticals. The strategic functionalization of the indole ring system, particularly at the nitrogen atom, is a pivotal tactic in drug design. N-methylation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and conformational flexibility. Consequently, a reliable and efficient method for the N-methylation of functionalized indoles, such as 6-benzyloxyindole, is of paramount importance. 6-Benzyloxyindole itself serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and in anticancer research.[1][2]
This protocol details the N-methylation of 6-benzyloxyindole using methyl iodide, a potent and commonly employed methylating agent.[3][4] The reaction proceeds via a nucleophilic substitution mechanism, where a strong base deprotonates the indole nitrogen, generating a highly nucleophilic indolide anion that subsequently attacks the electrophilic methyl group of methyl iodide.
Chemical Principles and Mechanism
The N-methylation of an indole with methyl iodide is a classic example of an SN2 reaction. The key steps are:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is required to deprotonate the weakly acidic N-H of the indole ring (pKa ≈ 17). This step generates the corresponding sodium indolide salt, a potent nucleophile. The choice of a strong, non-nucleophilic base is crucial to avoid competing side reactions.
-
Nucleophilic Attack: The resulting indolide anion attacks the electrophilic methyl carbon of methyl iodide. The iodide ion is displaced as a good leaving group, forming the N-methylated product.
It is important to note that while effective, methyl iodide is a toxic and volatile reagent.[5][6][7] Safer alternatives like dimethyl carbonate (DMC) have been developed, though they may require different reaction conditions.[3][8]
Experimental Protocol
This protocol is optimized for the N-methylation of 6-benzyloxyindole on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Benzyloxyindole | ≥98% | Commercially Available | Store at 2-8°C[2] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water and air. Handle under inert atmosphere. |
| Methyl Iodide (MeI) | ≥99% | Commercially Available | Toxic, volatile, and a suspected carcinogen.[3] Handle only in a chemical fume hood.[9] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Essential for preventing quenching of the base. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | - | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Brine (Saturated Aqueous NaCl) | - | - | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Step-by-Step Procedure
Caption: Experimental workflow for the N-methylation of 6-benzyloxyindole.
-
Preparation:
-
Thoroughly dry all glassware in an oven or by flame-drying under vacuum.
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-benzyloxyindole (1.0 eq).
-
Seal the flask with a septum and purge with an inert gas, such as argon or nitrogen, for several minutes.
-
-
Reaction Setup:
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the 6-benzyloxyindole.
-
Cool the resulting solution to 0°C using an ice bath.
-
Under a positive pressure of inert gas, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the suspension at 0°C for 30 minutes. The formation of the sodium indolide may be observed as a change in the color or clarity of the solution.
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The product, N-methyl-6-benzyloxyindole, should be less polar than the starting material.
-
Upon completion, cool the reaction mixture back to 0°C with an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-methyl-6-benzyloxyindole.
-
Safety and Handling
Methyl Iodide:
-
Toxicity: Methyl iodide is highly toxic, a suspected carcinogen, and can be fatal if inhaled, swallowed, or absorbed through the skin.[3][6]
-
Handling: Always handle methyl iodide in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and safety goggles.[10] Use syringes with Luer-lock fittings to prevent spills during transfer.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from light and heat sources.[6][10]
-
Spills: In case of a spill, evacuate the area and contain the spill with an absorbent material.[5][10]
-
Waste Disposal: Dispose of methyl iodide waste and contaminated materials as hazardous waste according to institutional and local regulations.[10]
Sodium Hydride:
-
Reactivity: Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.
-
Handling: Handle sodium hydride under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). Never allow contact with water or other protic solvents.
-
Personal Protective Equipment: Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base or deactivation of the base by moisture. | Ensure all glassware is scrupulously dry. Use freshly opened or properly stored anhydrous solvent. Consider adding a slight excess of NaH. |
| Low reaction temperature or insufficient reaction time. | Allow the reaction to stir for a longer period or gently warm the reaction mixture (e.g., to 40°C). | |
| Low Yield | Impure starting material. | Confirm the purity of the 6-benzyloxyindole by NMR or another analytical technique. |
| Loss of product during work-up or purification. | Ensure complete extraction and careful handling during chromatography. | |
| Formation of Side Products | O-methylation of the benzyloxy group (unlikely under these conditions but possible with other substrates). | N-methylation is generally favored for indoles. If O-methylation is observed, consider using a less reactive methylating agent or different reaction conditions. |
| Reaction with the solvent. | THF is generally stable under these conditions. |
Characterization of N-methyl-6-benzyloxyindole
The successful synthesis of N-methyl-6-benzyloxyindole should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the final product. The appearance of a new singlet corresponding to the N-methyl group (typically around 3.7 ppm in ¹H NMR) and the disappearance of the N-H proton signal are key indicators of successful methylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and chromatographic separation.
Conclusion
This application note provides a robust and detailed protocol for the N-methylation of 6-benzyloxyindole using methyl iodide. By understanding the underlying chemical principles, adhering to the step-by-step procedure, and strictly following the outlined safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided troubleshooting guide should aid in overcoming common experimental hurdles, ensuring a successful and reproducible outcome.
References
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]
-
Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(4), 531-534. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]
-
Praxair. (n.d.). Safety Data Sheet: Methyl Iodide. Retrieved from [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards: Methyl Iodide. Retrieved from [Link]
- Hoffmann La Roche. (2001). Methylation of indole compounds using dimethyl carbonate.
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319. [Link]
-
D'Agostino, S., Cipot-Wechsler, J., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Molecules, 24(16), 2933. [Link]
-
de Souza, T. A., Sabino, A. A., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. [Link]
-
Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]
-
Al-Huniti, M. H., & El-Hiti, G. A. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(4), 256-285. [Link]
-
PubChem. (n.d.). Methyl 6-amino-4-(benzyloxy)-1H-indole-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-5-benzyloxyindole. Retrieved from [Link]
-
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link]
-
Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6-苄氧基吲哚 crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]
- 8. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. calibrechem.com [calibrechem.com]
Application Notes & Protocols: Synthesis of Substituted Tryptamines Using 6-(Benzyloxy)-1-methyl-1H-indole
Introduction: Strategic Importance of Substituted Tryptamines
Substituted tryptamines are a broad class of compounds, many of which are analogues of the neurotransmitter serotonin.[1] This structural similarity makes them invaluable tools in neuroscience research and drug development, with applications ranging from migraine treatments to potential therapeutics for psychiatric disorders.[1] The starting material, 6-(Benzyloxy)-1-methyl-1H-indole, is a strategic precursor for accessing tryptamines with specific functionalities.
-
N1-Methyl Group: This modification protects the indole nitrogen from participating in side reactions and can influence the pharmacological profile of the final compound.
-
6-Benzyloxy Group: This group serves two primary purposes. First, it acts as an electron-donating group, influencing the reactivity of the indole ring, primarily directing electrophilic substitution to the C3 position. Second, it is a stable protecting group for a hydroxyl function, which can be cleaved under mild conditions in a later step to yield 6-hydroxy-tryptamines, a key structural motif in compounds like psilocin.[2]
This document outlines two robust and well-established synthetic routes for converting this compound into N,N-dialkyltryptamine derivatives: the Speeter-Anthony synthesis and a Vilsmeier-Haack/Henry reaction sequence.
Overview of Synthetic Strategies
Two primary, high-yielding strategies are presented for the synthesis of the target tryptamine. The choice of route may depend on available reagents, desired scale, and intermediate stability.
Diagram 1: High-Level Synthetic Pathways
Sources
Application Note: Rational Design and Synthesis of Indole-Based Protein Kinase Inhibitors
Introduction: The Indole as a Privileged Scaffold
The indole moiety represents one of the most "privileged" scaffolds in medicinal chemistry, particularly in the design of ATP-competitive protein kinase inhibitors. Its structural homology to the purine ring of adenosine triphosphate (ATP) allows it to anchor effectively within the kinase hinge region, a critical requirement for Type I and Type II inhibition.
This application note provides a technical roadmap for the synthesis of two distinct classes of indole-based inhibitors: 3-substituted oxindoles (e.g., Sunitinib analogs) and bisindolylmaleimides (e.g., PKC inhibitors). Unlike generic synthetic procedures, this guide emphasizes the causality of reaction steps and provides self-validating checkpoints to ensure reproducibility.
Rational Design Principles
ATP Mimicry and Binding Mode
The efficacy of indole inhibitors relies on their ability to mimic the adenine ring of ATP. The nitrogen atom (N1) and the C3-substituent of the indole ring typically engage in hydrogen bonding with the backbone carbonyl and amino groups of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).
Pharmacophore Visualization
The following diagram illustrates the critical interactions required for high-affinity binding.
Figure 1: Pharmacophore model showing the indole scaffold anchoring to the hinge region via H-bonds while projecting substituents into the hydrophobic pocket for selectivity.
Synthetic Protocols
Protocol A: Synthesis of Oxindole Inhibitors (Sunitinib Analogs)
Target Class: Receptor Tyrosine Kinases (VEGFR, PDGFR) Methodology: Knoevenagel Condensation
This protocol utilizes a base-catalyzed condensation between an oxindole and an aldehyde. This reaction is thermodynamically driven by the formation of a conjugated exocyclic double bond, which locks the molecule in the planar configuration required for kinase binding.
Reagents & Equipment[1][2][3]
-
Substrate: 5-Fluoro-1,3-dihydroindol-2-one (1.0 eq)
-
Aldehyde: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Workflow
-
Reaction Setup:
-
Dissolve 5-fluorooxindole and the pyrrole aldehyde in Ethanol (10 mL/mmol).
-
Checkpoint: The mixture will likely be a suspension at room temperature.
-
Add Piperidine (catalytic amount).
-
-
Condensation (The Critical Step):
-
Heat the mixture to reflux (78°C for EtOH).
-
Causality: Piperidine deprotonates the C3 position of the oxindole, generating an enolate that attacks the aldehyde.
-
Self-Validating Sign: Within 30–60 minutes, the suspension will dissolve (intermediate formation) and then rapidly precipitate a brightly colored solid (yellow to orange). This color change indicates the formation of the conjugated vinyl system.
-
-
Workup:
-
Cool the reaction to room temperature and then to 0°C.
-
Filter the precipitate under vacuum.
-
Wash the cake with cold Ethanol (2x) and Hexane (1x) to remove unreacted aldehyde and catalyst.
-
-
Data Validation:
-
Yield: Expected >75%.
-
NMR Signature: Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the vinyl proton singlet (~7.5–7.8 ppm).
-
Protocol B: Synthesis of Bisindolylmaleimides (BIMs)
Target Class: Serine/Threonine Kinases (PKC, GSK-3) Methodology: Grignard-Mediated Michael Addition
Unlike the Knoevenagel condensation, this protocol is moisture-sensitive. It constructs a "hinge" (the maleimide ring) between two indole units.
Reagents & Equipment[1][2][3]
-
Substrate: Indole (3.0 eq)
-
Reagent: Ethylmagnesium Bromide (EtMgBr) (3.0 eq, 3.0 M in ether)
-
Linker: 2,3-Dichloromaleimide (1.0 eq)
-
Solvent: Anhydrous Toluene/THF (ratio 5:1)
-
Atmosphere: Argon or Nitrogen (Strictly inert).
Step-by-Step Workflow
-
Activation of Indole:
-
Dissolve indole in anhydrous Toluene/THF under inert atmosphere.
-
Cool to 0°C.[4]
-
Add EtMgBr dropwise.
-
Causality: Deprotonation of the indole N-H creates the Indolyl-MgBr species.
-
Self-Validating Sign: Evolution of ethane gas (bubbling) and formation of a cloudy/white suspension.
-
-
Coupling (The "Double-Addition"):
-
Add 2,3-Dichloromaleimide (dissolved in toluene) slowly to the magnesiated indole.
-
Heat to reflux for 4–6 hours.
-
Mechanism:[4] The indole Grignard reagent performs a nucleophilic attack on the C3/C4 positions of the maleimide, displacing the chlorides.
-
Self-Validating Sign: The reaction mixture will turn a deep red/crimson color. This intense chromophore is characteristic of the bisindolyl-conjugated system.
-
-
Quenching & Purification:
-
Cool to RT and quench with saturated Ammonium Chloride (NH₄Cl).
-
Extract with Ethyl Acetate.[5]
-
Purification: Flash chromatography is usually required (SiO₂, Hexane:EtOAc gradient).
-
-
Data Validation:
-
TLC: Product typically fluoresces strongly under UV (365 nm) and stains orange/red with Vanillin.
-
Workflow Visualization
The following diagram summarizes the decision matrix for synthesizing these two inhibitor classes.
Figure 2: Synthetic decision tree comparing the Oxindole (Sunitinib-like) and Bisindolylmaleimide pathways.
Comparative Data & Characterization
When validating your synthesized compounds, compare your analytical data against these standard parameters for Indole-based inhibitors.
| Parameter | Oxindole Inhibitors (Type I) | Bisindolylmaleimides (Type I) |
| Key 1H NMR Signal | Vinyl proton (-CH=C): 7.4–7.8 ppm (s) | Indole C2-H: 7.8–8.2 ppm (d) |
| NH Signal | Oxindole NH: 10.8–11.2 ppm (s) | Maleimide NH: 11.0 ppm (s) |
| Visual Appearance | Yellow/Orange crystalline solid | Deep Red/Orange solid |
| Solubility | Low in water; soluble in DMSO/DMF | Soluble in DMSO; moderate in EtOAc |
| Typical Yield | 75–85% (High efficiency) | 40–60% (Moderate efficiency) |
| Primary Target | RTKs (VEGFR, PDGFR, KIT) | Ser/Thr Kinases (PKC, GSK-3) |
References
-
Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules.
-
Faul, M. M., et al. (2003). Synthesis of Bisindolylmaleimides: An Efficient Route to the PKC Inhibitor Enzastaurin. Journal of Organic Chemistry.
-
Sun, L., et al. (2003). Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific Antitumor Agents. Journal of Medicinal Chemistry (Sunitinib foundational work).
-
Steglich, W., et al. (1980).[6] Indole pigments from the slime mould Arcyria denudata.[7] Angewandte Chemie International Edition.
-
Mishra, C., et al. (2022).[8] Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and Antiplasmodial Activity of Bisindolylcyclobutenediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Catalytic hydrogenation of 6-benzyloxy-1-methylindole to 6-hydroxyindole
An Application Guide to the Catalytic Hydrogenation of 6-Benzyloxy-1-methylindole to 6-Hydroxy-1-methylindole
Introduction: The Strategic Importance of Hydroxyindoles
The 6-hydroxyindole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. These compounds are investigated for a range of therapeutic applications, including as potential anticancer immunomodulators and HIV inhibitors. The synthesis of these valuable intermediates often requires the strategic use of protecting groups for the reactive phenolic hydroxyl. The benzyl ether is a robust and commonly employed protecting group for phenols, readily installed and stable to a wide range of reaction conditions.
This application note provides a detailed guide to a crucial deprotection step: the conversion of 6-benzyloxy-1-methylindole to 6-hydroxy-1-methylindole via catalytic hydrogenation. This process, also known as hydrogenolysis, is a highly efficient, clean, and high-yielding method for cleaving the benzyl-oxygen bond to unmask the desired phenol.[1] We will explore the underlying mechanism, provide detailed experimental protocols for two common methodologies, and offer practical insights for researchers in organic synthesis and drug discovery.
Mechanism and Rationale: The "Why" Behind the Protocol
The reductive cleavage of a benzyl ether is a cornerstone transformation in organic synthesis. The process relies on a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C), and a source of hydrogen.[2]
The accepted mechanism involves several key steps on the surface of the palladium catalyst:
-
Adsorption: Both molecular hydrogen (H₂) and the benzyl ether substrate adsorb onto the active sites of the palladium surface.
-
Hydrogen Activation: The H-H bond is cleaved, generating reactive palladium-hydride species.
-
C-O Bond Cleavage: The bond between the benzylic carbon and the ether oxygen is weakened and ultimately cleaved through interaction with the activated catalyst surface.[2][3] This is the hydrogenolysis step.
-
Product Formation: The resulting fragments are hydrogenated to form the deprotected phenol (6-hydroxy-1-methylindole) and toluene.
-
Desorption: The final products desorb from the catalyst surface, freeing the active sites for the next catalytic cycle.
Why Palladium on Carbon (Pd/C)?
-
High Activity: Pd/C is exceptionally effective for benzyl ether cleavage, often allowing the reaction to proceed under mild conditions (room temperature, low hydrogen pressure).[1][2]
-
Selectivity: It is generally selective for the benzyl ether, leaving other reducible functional groups (if chosen carefully) untouched.
-
Heterogeneous Nature: As a solid, the catalyst can be easily removed from the reaction mixture by simple filtration, greatly simplifying product purification.[1][2]
Choice of Hydrogen Source:
-
Hydrogen Gas (H₂): The most direct and common hydrogen source. It allows for precise control of pressure and is highly efficient. However, it requires specialized equipment and stringent safety protocols due to its flammability.
-
Catalytic Transfer Hydrogenation (CTH): This method generates hydrogen in situ from a donor molecule, such as ammonium formate (HCOONH₄), cyclohexene, or formic acid. CTH avoids the need to handle flammable hydrogen gas, making it a safer and more convenient option for many standard laboratory setups.[2]
Below is a diagram illustrating the overall chemical transformation.
Caption: Reaction scheme for the hydrogenolysis of 6-benzyloxy-1-methylindole.
Experimental Protocols
This section details two reliable methods for the debenzylation reaction. The choice between them primarily depends on the availability of a hydrogenation apparatus and safety considerations.
General Considerations:
-
Reagent Quality: Ensure 6-benzyloxy-1-methylindole is pure. The catalyst, 10% Palladium on Carbon (Pd/C), should be handled with care; dry catalyst can be pyrophoric. It is often handled as a 50% wet paste.
-
Solvent Choice: Anhydrous ethanol or methanol are excellent choices as they readily dissolve the substrate and do not interfere with the reaction. Ethyl acetate is another common alternative.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30% ethyl acetate in hexanes. The starting material is less polar than the product.
Protocol 1: Debenzylation using Hydrogen Gas (H₂)
This is the classic method, offering high efficiency and straightforward kinetics.
Materials and Equipment:
-
6-benzyloxy-1-methylindole
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Anhydrous Ethanol
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Hydrogen gas cylinder with regulator
-
Balloons for H₂
-
Vacuum/Nitrogen manifold
-
Celite™ or a similar filter aid
-
Sintered glass funnel for filtration
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-benzyloxy-1-methylindole (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate). If using the 50% wet catalyst, this corresponds to 10-20% by weight of the substrate.
-
Inerting the System: Seal the flask with septa. Using a manifold, evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For a more robust setup, a dedicated hydrogenation apparatus with a pressure gauge can be used.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure is sufficient). Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.
-
Monitoring: After 2-4 hours, briefly switch the atmosphere back to nitrogen, pause stirring, and take a small aliquot with a syringe for TLC analysis to check for the complete consumption of the starting material.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen. Caution: The Pd/C catalyst can ignite in the presence of air and solvents like ethanol. Do not allow the filter cake to dry completely in the open air.
-
Filtration: Prepare a pad of Celite™ in a sintered glass funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite™ pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional ethanol to ensure all product is collected.
-
Concentration: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude solid is often of high purity.
-
Purification (if necessary): If impurities are present, the crude 6-hydroxy-1-methylindole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol is ideal for labs not equipped for or wanting to avoid handling hydrogen gas.
Materials and Equipment:
-
Same as Protocol 1, except for the hydrogen gas setup.
-
Ammonium Formate (HCOONH₄)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask with a stir bar, dissolve 6-benzyloxy-1-methylindole (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by the 10% Pd/C catalyst (5-10 mol% Pd).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: The reaction is typically faster than the H₂ gas method. Monitor by TLC every 30-60 minutes.
-
Workup and Purification: Once complete, cool the reaction to room temperature. The workup is identical to Protocol 1: filter the mixture through Celite™ to remove the catalyst, wash the filter cake with methanol, and concentrate the filtrate under reduced pressure. The crude product can then be purified as needed.
Data Summary and Expected Results
The catalytic hydrogenation of 6-benzyloxy-1-methylindole is a robust reaction with typically high yields. The following table summarizes the key parameters for the protocols described.
| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (CTH) |
| Substrate | 6-benzyloxy-1-methylindole | 6-benzyloxy-1-methylindole |
| Catalyst | 10% Pd/C (5-10 mol%) | 10% Pd/C (5-10 mol%) |
| Hydrogen Source | H₂ gas (balloon or ~1 atm) | Ammonium Formate (3-5 eq) |
| Solvent | Ethanol or Methanol | Methanol |
| Temperature | Room Temperature | Reflux (~65°C) |
| Typical Time | 2-6 hours | 1-3 hours |
| Expected Yield | >90% | >90% |
| Byproduct | Toluene | Toluene, CO₂, NH₃ |
The final product, 6-hydroxy-1-methylindole, should be an off-white to light brown solid. Its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow and Troubleshooting
The following diagram outlines the general experimental workflow.
Caption: General workflow for catalytic debenzylation.
| Problem | Possible Cause | Solution |
| Reaction is sluggish or incomplete | Inactive catalyst | Use fresh, high-quality Pd/C catalyst. |
| Poor mixing | Ensure vigorous stirring to suspend the catalyst and facilitate gas transfer. | |
| Insufficient hydrogen source | For Protocol 1, ensure the H₂ balloon does not deflate. For Protocol 2, add an additional equivalent of ammonium formate. | |
| Low Yield | Catalyst was not filtered properly | Ensure a well-packed Celite™ pad and wash thoroughly with the reaction solvent. |
| Product is volatile | Avoid excessive heating or high vacuum during solvent removal if the product has some volatility. | |
| Presence of side products | Over-reduction of the indole ring | This is rare under these mild conditions but can occur with more active catalysts (like Platinum) or harsh conditions. Stick to Pd/C and mild temperatures.[5] |
| Catalyst poisoning | Ensure starting material and solvents are free of sulfur or other known catalyst poisons. |
Conclusion
Catalytic hydrogenation is a superior method for the deprotection of 6-benzyloxy-1-methylindole. It offers high yields, operational simplicity, and generates only toluene as a readily removable byproduct. Both the direct hydrogenation and transfer hydrogenation protocols are reliable, allowing researchers to select the method that best fits their laboratory's capabilities. By following the detailed procedures and safety precautions outlined in this guide, scientists can efficiently synthesize 6-hydroxy-1-methylindole, a key building block for further discovery research.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Wordpress. [Link]
-
Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. [Link]
-
MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. [Link]
-
YouTube. (2018). benzyl ether cleavage. [Link]
-
Sharapov, A.D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. [Link]
-
The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
-
Guo, Z., et al. (n.d.). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give.... [Link]
Sources
Reagents for alkylation of 6-benzyloxyindole at N1 position
Application Note: Strategic N1-Alkylation of 6-Benzyloxyindole
Executive Summary
The N1-alkylation of 6-benzyloxyindole is a pivotal transformation in the synthesis of serotonergic modulators, melatonin receptor agonists, and various indole alkaloids. Unlike unsubstituted indole, the 6-benzyloxy variant possesses a strong electron-donating group (EDG) that significantly enhances the nucleophilicity of the C3 position. This creates a competing pathway between the desired N1-alkylation and the undesired C3-alkylation .
This guide provides two field-validated protocols to ensure exclusive N1-regioselectivity. We move beyond simple "recipe" listing to explain the mechanistic causality required to suppress C3 side-reactions.
Mechanistic Insight & Reagent Selection
The Electronic Challenge
The benzyloxy group at C6 donates electron density into the indole ring via resonance. While this increases the overall reactivity, it disproportionately activates C3.
-
pKa Context: The N1-H of indole has a pKa of ~16-17 (in DMSO). The 6-benzyloxy group slightly increases this pKa (making it less acidic) compared to electron-deficient indoles.
-
The Solution: To achieve N1 selectivity, we must shift the equilibrium entirely to the indolate anion (N-) before the electrophile is introduced. This follows the Curtin-Hammett principle where the reaction outcome is determined by the relative energies of the transition states of the deprotonated species.
Decision Matrix: Selecting Your Base System
| Feature | System A: NaH / DMF (or THF) | System B: K₂CO₃ / Acetone (or MeCN) |
| Mechanism | Irreversible deprotonation (H₂ gas evolution). | Equilibrium deprotonation (Solid-Liquid). |
| Kinetic Profile | Fast, exothermic. | Slower, requires heat (reflux). |
| Regioselectivity | Highest (N1 > 99%) .[1] The "naked" anion is formed completely. | High, but C3 byproducts possible with reactive electrophiles. |
| Substrate Tolerance | Moderate.[1] Incompatible with base-sensitive esters/protecting groups. | Excellent . Tolerates esters, labile groups. |
| Recommendation | Use for primary alkyl halides and scale-up where yield is paramount. | Use for highly reactive electrophiles (e.g., benzyl bromide) or sensitive substrates. |
Visual Workflow & Decision Tree
The following diagram illustrates the critical decision pathways for selecting the optimal alkylation strategy based on substrate constraints.
Figure 1: Decision tree for selecting the optimal alkylation reagent system.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (NaH / DMF)
Best for: Unreactive alkyl halides, high-value substrates requiring max yield.
Reagents:
-
6-Benzyloxyindole (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Electrophile (e.g., Methyl Iodide, 1-Bromohexane) (1.1 - 1.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF.[2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve 6-benzyloxyindole in anhydrous DMF (Concentration: 0.2 M). Note: DMF is preferred over THF for solubility and increasing the nucleophilicity of the anion.
-
Deprotonation (Critical Step): Cool the solution to 0°C (ice bath). Carefully add NaH portion-wise.
-
Why? Adding NaH to the indole ensures the base is always in excess relative to the local concentration of substrate, preventing self-condensation.
-
Observation: Vigorous evolution of H₂ gas will occur. The solution will likely turn dark/reddish (characteristic of the indolate anion).
-
-
Maturation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. Do not skip this. You must ensure complete conversion to the anion to prevent C3-alkylation.
-
Alkylation: Re-cool to 0°C. Add the Electrophile dropwise via syringe.
-
Reaction: Allow to warm to RT. Monitor by TLC (typically 1-4 hours).
-
Quench & Workup:
-
Cool to 0°C. Quench carefully with saturated NH₄Cl solution (exothermic!).
-
Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (crucial for clean NMR).
-
Dry over Na₂SO₄ and concentrate.[3]
-
Validation:
-
TLC: Product will be less polar than the starting indole.
-
NMR: Look for the disappearance of the broad N-H singlet (~8-10 ppm) and appearance of N-CH protons (~3.7-4.2 ppm).
Protocol B: The "Mild & Scalable" (K₂CO₃ / Acetone)
Best for: Highly reactive electrophiles (Benzyl bromide, Allyl bromide) or large-scale batches where NaH is hazardous.
Reagents:
-
6-Benzyloxyindole (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 - 3.0 equiv)
-
Electrophile (1.1 equiv)
-
Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Setup: Use a round-bottom flask equipped with a reflux condenser.
-
Mixing: Combine 6-benzyloxyindole, K₂CO₃, and the electrophile in Acetone (0.3 M).
-
Note: Unlike Protocol A, you do not need to pre-form the anion. The base deprotonates in equilibrium.
-
-
Reaction: Heat to Reflux (approx. 56°C for acetone) with vigorous stirring.
-
Monitoring: This reaction is slower (4-12 hours). Monitor by TLC.
-
Workup:
-
Filter off the solid K₂CO₃/KBr salts.
-
Concentrate the filtrate.
-
(Optional) Recrystallize directly or pass through a short silica plug.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| C3-Alkylated Byproduct | Incomplete deprotonation or "Soft" electrophile. | Switch to Protocol A (NaH). Ensure 30 min deprotonation time before adding electrophile. Keep temp low (0°C) during addition. |
| Low Yield | Water in solvent (kills NaH or hinders K₂CO₃). | Use anhydrous DMF (Protocol A) or dry the Acetone over molecular sieves (Protocol B). |
| O-Alkylation (of Benzyloxy) | Not possible if starting with 6-benzyloxyindole.[6] | If starting with 6-hydroxyindole, you must protect the Oxygen first (e.g., TBDMS or Benzyl) before N-alkylation. |
| Starting Material Remains | Base particle size too large (Protocol B). | Grind K₂CO₃ to a fine powder or add 5 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst. |
Reaction Pathway Diagram
The following diagram details the chemical pathway and the specific divergence point where C3-alkylation is suppressed by the chosen conditions.
Figure 2: Mechanistic pathway highlighting the divergence between N1 and C3 alkylation.
References
-
Organic Syntheses Procedure for 4-Benzyloxyindole (Analogous Chemistry): Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214. (Demonstrates indole synthesis and stability of benzyloxy groups).
-
Regioselective N-Alkylation Protocols: Beilstein Journal of Organic Chemistry2014 , 10, 123–130. (Discusses NaH/THF vs K2CO3 systems for substituted indazoles/indoles).
-
Synthesis of Benzyloxy-Isoquinoliniums (Relevant Reagents): ORBi (University of Liège). (Details "CH3I, DMF, 80°C" and "NaH, DMF" protocols for benzyloxy-substituted heterocycles).
-
Classic N-Benzylation (Superbase Method): Heaney, H.; Ley, S. V. Organic Syntheses1974 , 54,[7] 58. (Protocol for 1-benzylindole using KOH/DMSO).
-
General N-Methylation (NaH Method): Potts, K. T.; Saxton, J. E. Organic Syntheses1960 , 40, 68. (Standard NaH/Ether or NaH/DMF protocol for 1-methylindole).
Sources
- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-Benzylic C(sp3)-H Alkylation of Indoles Enabled by Photoinduced, EDA-Complex-Mediated Radical-Radical Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
One-pot synthesis of 1-methyl-6-benzyloxyindole derivatives
Executive Summary
The 1-methyl-6-benzyloxyindole scaffold is a critical pharmacophore in the development of serotonin receptor ligands (5-HT), melatonin receptor agonists, and anti-inflammatory agents. Traditional synthesis often involves multi-step isolation: (1) indole ring construction via Leimgruber-Batcho or Fischer methods, followed by (2) N-methylation. This conventional workflow suffers from yield erosion during purification and increased solvent waste.
This Application Note details a Sequential One-Pot Protocol that integrates the enamine formation, reductive cyclization, and N-alkylation into a single reaction vessel. This "telescoped" approach utilizes a modified Leimgruber-Batcho strategy optimized for 4-benzyloxy-2-nitrotoluene , ensuring the preservation of the acid-sensitive benzyl ether moiety while achieving high regioselectivity.
Strategic Analysis & Mechanism
Why One-Pot?
-
Atom Economy: Eliminates intermediate workups (silica gel chromatography) of the 6-benzyloxyindole, which is prone to oxidation.
-
Solvent Consistency: Utilizing N,N-Dimethylformamide (DMF) as a unified solvent system allows the reaction to proceed from enamine formation to methylation without solvent exchange.
-
Regiocontrol: The Leimgruber-Batcho route guarantees the 6-position substitution pattern, unlike Fischer cyclizations which can yield regioisomeric mixtures with meta-substituted hydrazines.
Reaction Pathway
The synthesis proceeds through three distinct phases within the same reactor:
-
Condensation: 4-Benzyloxy-2-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the trans-
-dimethylamino-2-nitrostyrene. -
Reductive Cyclization: Catalytic hydrogenation (Pd/C) reduces the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
-
In-Situ Methylation: Deprotonation of the nascent indole (pKa ~16) followed by quenching with iodomethane (MeI).
Figure 1: Sequential reaction phases in the one-pot synthesis of 1-methyl-6-benzyloxyindole.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| 4-Benzyloxy-2-nitrotoluene | 1.0 | Starting Material (SM) |
| DMFDMA | 1.5 | Formylating Agent |
| DMF (Anhydrous) | Solvent | Unified Solvent (0.5 M conc.) |
| Pd/C (10% w/w) | 5 mol% | Hydrogenation Catalyst |
| Hydrogen (H₂) | Balloon | Reductant |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | Base (Alkylation) |
| Iodomethane (MeI) | 1.2 | Methylating Agent |
Step-by-Step Procedure
Phase I: Enamine Formation
-
Charge a dry 3-neck round-bottom flask (RBF) with 4-benzyloxy-2-nitrotoluene (10.0 mmol) and anhydrous DMF (20 mL).
-
Add DMFDMA (15.0 mmol) via syringe.
-
Heat the red solution to 110°C for 4 hours under N₂ flow.
-
Checkpoint: Monitor TLC (20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the deep red enamine spot (Rf ~0.4).
-
-
Critical Step: Apply high vacuum (10–20 mbar) at 60°C for 30 minutes to remove methanol by-product and unreacted DMFDMA. Failure to remove excess DMFDMA will poison the hydrogenation catalyst.
Phase II: Reductive Cyclization 5. Cool the mixture to room temperature (RT). 6. Add 10% Pd/C (500 mg) carefully under an N₂ stream (pyrophoric hazard). 7. Purge the vessel with H₂ (balloon pressure) three times. 8. Stir vigorously at RT for 6–8 hours.
- Observation: The deep red color will fade to a pale yellow/brown as the nitro group is reduced and the indole forms.
- Checkpoint: LC-MS should show the mass of 6-benzyloxyindole (M+H = 224.1).
Phase III: In-Situ N-Methylation 9. Flush the vessel with N₂ to remove H₂ gas. 10. Add Cs₂CO₃ (15.0 mmol) directly to the reaction mixture. 11. Cool the flask to 0°C in an ice bath. 12. Add Iodomethane (MeI) (12.0 mmol) dropwise over 10 minutes. 13. Allow the mixture to warm to RT and stir for 2 hours.
- Mechanistic Note: Cs₂CO₃ is preferred over NaH here because it avoids dangerous H₂ evolution in the presence of Pd/C (fire hazard).
Phase IV: Workup & Isolation 14. Filter the reaction mixture through a Celite pad to remove Pd/C and inorganic salts. Wash the pad with EtOAc. 15. Dilute the filtrate with water (100 mL) and extract with EtOAc (3 x 50 mL). 16. Wash combined organics with brine, dry over Na₂SO₄, and concentrate. 17. Purify via flash chromatography (SiO₂, 5-15% EtOAc/Hexanes).
Results & Data Interpretation
Expected Yields
| Reaction Phase | Conversion (%) | Isolated Yield (%) | Notes |
| Enamine Formation | >98% | N/A (Telescoped) | Quantitative conversion typical. |
| Cyclization | 90-95% | N/A (Telescoped) | Minor aniline byproducts possible. |
| Methylation | >95% | 78-85% (Overall) | High yield due to lack of intermediate handling. |
Spectral Validation (Simulated Data)
-
¹H NMR (400 MHz, CDCl₃):
7.50 (d, J=8.5 Hz, 1H, H-4), 7.45-7.30 (m, 5H, Ph), 6.95 (d, J=3.1 Hz, 1H, H-2), 6.88 (s, 1H, H-7), 6.82 (dd, J=8.5, 2.2 Hz, 1H, H-5), 6.40 (d, J=3.1 Hz, 1H, H-3), 5.12 (s, 2H, OCH₂Ph), 3.75 (s, 3H, N-Me). -
Key Diagnostic: The disappearance of the broad NH singlet (~8.0 ppm) and appearance of the N-Me singlet at 3.75 ppm confirms successful methylation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Catalyst poisoning by DMFDMA residues. | Ensure thorough vacuum stripping of the enamine intermediate before adding Pd/C. |
| O-Methylation vs N-Methylation | Benzyl group cleavage. | Avoid strong Lewis acids. Ensure the benzyl ether is stable; do not use BBr₃ or strong mineral acids during workup. |
| Safety Hazard (Fire) | Pd/C + Methanol/H₂ + NaH. | NEVER use NaH with Pd/C residues. Use Cs₂CO₃ or KOH which do not generate H₂ gas upon reaction, or filter Pd/C before methylation (though this breaks the strict "one-pot" definition). |
| Low Yield | Polymerization of enamine. | Do not overheat the enamine step (>120°C). Store enamine under N₂ if holding is required. |
Alternative Route: High-Throughput Screening (HTS)
For researchers requiring rapid library generation rather than scale-up, a Sonogashira-Cyclization Cascade is recommended.
-
Precursors: N-Methyl-2-iodo-5-benzyloxyaniline + Trimethylsilylacetylene.
-
Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80°C.
-
Advantage: Fast, tolerates diverse functional groups.
-
Disadvantage: Requires expensive 2-iodoaniline precursors.
References
-
Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3732245. Link
-
Maehr, H., & Smallheer, J. M. (1981). A new synthesis of 4-benzyloxyindole. The Journal of Organic Chemistry, 46(8), 1752-1753. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. Link
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Application Note: Regioselective C-3 Formylation of 1-Methyl-6-Benzyloxyindole via Vilsmeier-Haack Reaction
Topic: Procedure for Vilsmeier-Haack formylation of 1-methyl-6-benzyloxyindole Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Scope
This technical guide details the protocol for the synthesis of 1-methyl-6-benzyloxyindole-3-carboxaldehyde using the Vilsmeier-Haack reaction. This transformation is a cornerstone in medicinal chemistry for accessing C-3 functionalized indole scaffolds, which are ubiquitous in serotonin receptor modulators and kinase inhibitors.
The protocol is optimized for the 1-methyl-6-benzyloxy substrate. Unlike unsubstituted indoles, the presence of the electron-donating benzyloxy group at C-6 significantly activates the indole ring, requiring precise temperature control to prevent over-reaction or polymerization. Furthermore, the N-methyl group simplifies the reaction profile by eliminating competitive N-formylation.
Mechanistic Insight & Chemical Logic
The Electronic Landscape
The success of this reaction relies on the interplay between the Vilsmeier reagent (chloroiminium ion) and the electronic distribution of the indole substrate.
-
The Reagent: The Vilsmeier reagent is generated in situ by the reaction of Phosphorus Oxychloride (POCl
) with -Dimethylformamide (DMF).[1] It acts as a soft, highly reactive electrophile. -
The Substrate (1-methyl-6-benzyloxyindole):
-
Indole Nucleophilicity: The pyrrole ring of indole is electron-rich, with the C-3 position being the most nucleophilic site (highest HOMO coefficient).
-
6-Benzyloxy Effect: The alkoxy group at C-6 is a strong
-donor (+M effect). Through resonance, it increases electron density at the C-3 and C-7 positions. However, steric hindrance at C-7 and the inherent high reactivity of C-3 ensure exclusive regioselectivity for the C-3 position . -
1-Methyl Effect: Methylation prevents deprotonation of the indole nitrogen, maintaining the aromatic character throughout the initial attack and preventing side reactions such as dimerization.
-
Reaction Pathway Visualization
The following diagram illustrates the formation of the electrophile, the regioselective attack, and the critical hydrolysis step.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation highlighting the critical intermediate formation.
Safety & Pre-requisites
Hazard Analysis
-
Phosphorus Oxychloride (POCl
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Must be handled in a fume hood. -
DMF: Hepatotoxic and teratogenic. Readily absorbed through skin.
-
Exotherm Control: The formation of the Vilsmeier reagent is exothermic.[1] The addition of POCl
to DMF must be performed at 0–5 °C.
Equipment
-
Flame-dried 3-neck round-bottom flask (RBF) with magnetic stir bar.
-
Pressure-equalizing addition funnel.
-
Inert gas line (Argon or Nitrogen).
-
Ice-water bath.
Detailed Experimental Protocol
Reagent Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 1-Methyl-6-benzyloxyindole | Limiting Reagent | 1.0 | High purity (>98%) recommended. |
| POCl | Electrophile Source | 1.2 – 1.5 | Freshly distilled if yellow/brown. |
| DMF | Solvent & Reactant | 5.0 – 10.0 | Anhydrous (keeps POCl |
| NaOH (2M) or NaOAc | Hydrolysis Agent | Excess | Used to quench and adjust pH to 9-10. |
Step-by-Step Methodology
Phase 1: Formation of Vilsmeier Reagent
-
Setup: Purge a dry reaction flask with nitrogen. Add anhydrous DMF (5–10 volumes relative to substrate mass).
-
Cooling: Cool the DMF to 0 °C using an ice bath.
-
Activation: Transfer POCl
(1.2 eq) to the addition funnel. Add dropwise to the DMF over 15–20 minutes.-
Expert Insight: The solution may turn pale yellow or orange. Ensure the temperature does not exceed 10 °C to prevent thermal decomposition of the reagent.
-
Stirring: Stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Substrate Addition & Reaction
-
Addition: Dissolve 1-methyl-6-benzyloxyindole (1.0 eq) in a minimum volume of DMF (1–2 volumes). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Observation: The mixture often darkens or changes color (red/brown) as the
-complex forms.
-
-
Temperature Ramp: Allow the reaction to warm slowly to Room Temperature (20–25 °C) .
-
Critical Decision: Due to the activating 6-benzyloxy group, heating is often unnecessary. Monitor by TLC (System: 30% EtOAc in Hexanes) after 1 hour.
-
Contingency: If starting material persists after 3 hours, heat gently to 40 °C. Avoid boiling (80-100 °C) unless absolutely necessary, as this promotes tar formation with electron-rich indoles.
-
Phase 3: Work-up & Hydrolysis
-
Quenching: Cool the reaction mixture back to 0 °C.
-
Hydrolysis: Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Note: A gummy solid (the iminium salt) may precipitate. This is normal.
-
-
Basification: Slowly add 2M NaOH or saturated Sodium Acetate (NaOAc) solution until the pH reaches 9–10.
-
Isolation:
-
Method A (Precipitation): If the product precipitates as a solid, filter via Buchner funnel, wash copiously with water, and dry under vacuum.
-
Method B (Extraction): If an oil forms, extract with Dichloromethane (DCM) (3x). Wash combined organics with water (2x) and brine (1x). Dry over Na
SO and concentrate.
-
Phase 4: Purification
-
Recrystallization: The crude product is often pure enough. If necessary, recrystallize from Ethanol or EtOAc/Hexane.
-
Flash Chromatography: If tar is present, purify on silica gel (Eluent: 10%
40% EtOAc in Hexanes).
Process Workflow Diagram
Figure 2: Operational workflow for the Vilsmeier-Haack formylation protocol.
Characterization & Expected Data
To validate the synthesis, compare the spectral data against these expected values.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Aldehyde (-CHO): A distinct singlet at
9.80 – 10.00 ppm . This is the diagnostic signal. -
C-2 Proton: A sharp singlet around
8.00 – 8.20 ppm . The deshielding is due to the adjacent carbonyl group. -
Benzyloxy Group (-OCH
Ph):-
Methylene (-CH
-): Singlet at 5.10 – 5.20 ppm . -
Phenyl protons: Multiplet at
7.30 – 7.50 ppm .
-
-
N-Methyl (-NCH
): Singlet at 3.80 – 3.90 ppm . -
Indole Ring Protons (C4, C5, C7):
-
C7-H (ortho to OBn): Doublet ~
7.0 ppm. -
C4-H (ortho to C3): Doublet ~
8.0 ppm (deshielded by C3-CHO). -
C5-H: Doublet of doublets ~
6.9 ppm.
-
Mass Spectrometry (ESI-MS)
-
[M+H]
: Calculated for C H NO : 266.11 . Expect a peak at m/z 266.1.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Reaction temperature too high. | The 6-OBn group activates the ring. Do not heat above 40°C unless necessary. Ensure inert atmosphere. |
| No Reaction | Wet DMF or old POCl | POCl |
| Product is an Oil | Incomplete hydrolysis or residual DMF. | Heat the aqueous quench mixture to 50°C for 20 mins. If oil persists, extract with DCM and perform a rigorous brine wash to remove DMF. |
| N-Formylation | N-Methylation was incomplete (impurity). | Ensure starting material is 100% 1-methylated. If N-H indole is present, N-formylation is a major side reaction. |
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[5]Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[5]
-
James, P. N., & Snyder, H. R. (1963). Indole-3-aldehyde.[1][6][8][9]Organic Syntheses, Coll. Vol. 4, p.539. (Standard protocol foundation).
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][10][11][12][13]Comprehensive Organic Synthesis, 2, 777-794. (Review on mechanism and scope).
-
Su, W., et al. (2010). Regioselective synthesis of 3-formylindoles.[6]Tetrahedron Letters, 51(29), 3846-3849. (Discusses electronic effects on regioselectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Optimizing Reaction Temperature for Indole Methylation (NaH-Mediated)
To: Research & Development Teams From: Senior Application Scientist, Process Chemistry Division Subject: Protocol Optimization & Troubleshooting for Indole N-Methylation
Introduction
N-methylation of indole using Sodium Hydride (NaH) and Methyl Iodide (MeI) is a foundational transformation in medicinal chemistry. While theoretically simple (
This guide moves beyond standard textbook procedures to address the specific "pain points" of this reaction: the thermal instability of NaH in polar aprotic solvents and the kinetic vs. thermodynamic control of the indolyl anion.
Part 1: Critical Safety & Pre-Start Checks
⚠️ DANGER: THERMAL RUNAWAY HAZARD Before optimizing for yield, you must optimize for safety. The combination of NaH and DMF (or DMSO ) is thermally unstable .[1]
-
The Hazard: NaH can induce the decomposition of DMF/DMSO.[1] This reaction is exothermic and autocatalytic.
-
The Threshold: Onset of decomposition has been reported as low as 26°C in DMF, with violent runaway potential above 50–60°C .
-
The Rule: NEVER heat a NaH/DMF mixture above 60°C. If higher temperatures are required for hindered substrates, switch solvent to THF or Toluene.
Part 2: The Deprotonation Phase (Step 1)
The goal is to quantitatively generate the indolyl anion (nucleophile) while managing hydrogen gas evolution.
Q: What is the optimal temperature for NaH addition? A: 0°C (Ice Bath).
-
Reasoning: The deprotonation is exothermic.[2] Adding NaH at room temperature (RT) can cause rapid
evolution, leading to foaming and potential loss of containment. -
Protocol: Cool the indole solution to 0°C. Add NaH (60% dispersion in oil) portion-wise.
Q: My reaction isn't bubbling upon NaH addition. Is this normal? A: No. This indicates your NaH has likely hydrolyzed (died) due to atmospheric moisture exposure.
-
Troubleshooting:
-
Check the appearance: Active NaH is grey/white. Hydrolyzed NaH (NaOH) is often crusty or white powder.
-
Test: Add a small pinch of your NaH to a beaker of water (in a hood). It should fizz vigorously. If it dissolves silently, discard the batch.
-
Q: How long should I stir before adding the methylating agent? A: 30–60 minutes at RT.
-
Optimization: After the initial addition at 0°C, remove the ice bath and let the mixture warm to RT.
-
Why: Indoles are weak acids (
). Complete deprotonation requires time and thermal energy to overcome the activation barrier, especially if the indole has electron-donating groups (which raise the ).
Part 3: The Methylation Phase (Step 2)
Q: Should I add Methyl Iodide (MeI) at RT or 0°C? A: Return to 0°C for addition.
-
Reasoning: The alkylation step is highly exothermic. Adding MeI at RT can cause a temperature spike that degrades the reagent or promotes side reactions.
-
Volatility Warning: MeI boils at 42.4°C . If your internal temperature spikes above 40°C, you are distilling off your reagent, leading to stalled conversion.
Q: I see a mixture of N-methyl and C-methyl products. How do I fix this? A: Control the Temperature and Solvent.
-
Mechanism: The indolyl anion is an ambient nucleophile.
-
N-alkylation (Kinetic & Thermodynamic): Favored by ionic bonding (Na+) and polar aprotic solvents (DMF/THF).
-
C-alkylation (C3): Can occur if the "hard" N-center is blocked or if high temperatures encourage equilibration to the C-alkylated product (though rare with simple MeI).
-
-
Solution: Keep the reaction below RT initially. If C-alkylation persists, ensure your solvent is dry.[3] Water generates NaOH, which is a weaker base and can alter the transition state energies.
Q: My substrate is sterically hindered. Can I heat the reaction? A: Yes, but with strict solvent constraints.
-
If using DMF: Do NOT exceed 50°C.
-
If using THF: You may reflux (66°C), as NaH is stable in THF.
-
Protocol: If the reaction stalls at RT, switch to THF and heat to 60°C. Do not simply crank the heat on a DMF reaction.
Part 4: Data & Visualization
Table 1: Optimization Matrix
| Variable | Standard Condition | Optimization for Hindered Substrates | Critical Failure Mode |
| Solvent | DMF (Anhydrous) | THF (Anhydrous) | Wet DMF (Hydrolysis of NaH) |
| NaH Addn Temp | 0°C | 0°C | >30°C (Runaway exotherm) |
| Reaction Temp | RT (20–25°C) | 60°C (in THF only) | >60°C in DMF (Explosion Risk) |
| Reagent | MeI (1.1–1.5 equiv) | MeI (2.0+ equiv) or MeOTs | Open vessel (MeI evaporation) |
Workflow Diagram 1: Reaction Logic & Safety
Caption: Operational workflow emphasizing the critical decision point regarding solvent choice and heating limits.
Workflow Diagram 2: Troubleshooting Low Yields
Caption: Diagnostic tree for resolving common failure modes in hydride-mediated methylation.
Part 5: Detailed Protocol (Standard Operating Procedure)
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a rubber septum. Flush with Nitrogen/Argon.[3][4]
-
Solvation: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Deprotonation:
-
Cool flask to 0°C (Ice/Water bath).
-
Add NaH (1.2 equiv, 60% in mineral oil) slowly. Note: Expect gas evolution.
-
Remove ice bath. Stir at RT for 45 mins . Solution usually turns yellow/red (indolyl anion).
-
-
Alkylation:
-
Cool flask back to 0°C .
-
Add Methyl Iodide (1.5 equiv) dropwise via syringe.
-
Allow to warm to RT and stir for 2–4 hours.
-
-
Quench:
-
Cool to 0°C.[5]
-
VERY SLOWLY add saturated
solution or water. Caution: Unreacted NaH will fizz violently.
-
-
Workup: Extract with EtOAc, wash with water (
to remove DMF) and brine. Dry over .[6]
References
-
Safety of NaH/DMF: Yang, Q. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019, 23(10), 2210–2217.[2] Link
-
General Protocol: Potts, K. T.; Saxton, J. E. "1-Methylindole."[6] Organic Syntheses, Coll.[5][6] Vol. 5, p.769 (1973); Vol. 40, p.68 (1960). Link
-
Regioselectivity: Sundberg, R. J.[7] The Chemistry of Indoles. Academic Press, 1970. (Foundational text on Indole nucleophilicity).
-
Hazards of Schmidt Procedure: Filali, E. et al. "Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure."[8] Synlett, 2009, 205-208.[8] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Safety Library [safescience.cas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 8. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure [organic-chemistry.org]
Technical Support Center: Benzyloxy Group Stability & Methylation Protocols
Ticket ID: BN-ME-001 Topic: Stability of Benzyloxy (OBn) Group Under Basic Methylation Conditions Assigned Specialist: Senior Application Scientist, Chemical Development Division
Executive Summary: The "Yes, But..."
Is the benzyloxy (OBn) group stable under basic methylation conditions? Yes. The benzyl ether is one of the most robust protecting groups in organic synthesis, specifically designed to withstand the harsh basic and nucleophilic environments typical of methylation (e.g., NaH/MeI, KOH/Me₂SO₄).
However, "stability" does not guarantee "success." While the OBn group will not fall off, its steric bulk and lipophilicity can physically impede the methylation of adjacent hydroxyl groups or complicate purification. This guide addresses the technical nuances of methylating substrates in the presence of OBn groups.
Stability Specifications (Data Sheet)
The following table summarizes the chemical resistance of the Benzyloxy ether linkage during standard methylation workflows.
| Reagent Class | Specific Reagent | Stability of OBn | Potential Risk Factors |
| Strong Bases | Sodium Hydride (NaH) | Excellent | None.[1] OBn survives reflux in THF/DMF with NaH. |
| Alkoxides | KOtBu, NaOMe | Excellent | Stable. No transesterification risk (unlike esters). |
| Superbases | LiHMDS, LDA | Good to Excellent | Rare: Benzylic metallation (deprotonation at the CH₂) can occur with large excess of organolithiums, leading to Wittig rearrangement. |
| Hydroxides | KOH, NaOH (aq/org) | Excellent | Stable to hydrolysis. |
| Electrophiles | Methyl Iodide (MeI) | Excellent | Stable. The ether oxygen is not nucleophilic enough to form oxonium salts under standard conditions. |
| Solvents | DMF, DMSO, THF | Excellent | DMSO/base can occasionally cause oxidation if not degassed (Swern-like side reactions), but OBn itself is stable. |
Troubleshooting Guide (FAQ Format)
Issue #1: "My methylation yield is low, but the starting material (with OBn) is recovered unchanged."
Diagnosis: Steric Hindrance or Aggregation. The benzyl group is bulky. If your target hydroxyl is adjacent to the OBn group (e.g., 1,2-diol systems), the OBn group may be physically blocking the approach of the methylating agent. Additionally, sodium alkoxides can form tight aggregates in non-polar solvents, reducing reactivity.
Corrective Actions:
-
Add a Phase Transfer Catalyst (PTC): Add 18-Crown-6 (if using K⁺ bases) or 15-Crown-5 (if using Na⁺ bases) to break up ion pairs and increase the nucleophilicity of the alkoxide.
-
Switch Solvents: Move from THF to a more polar aprotic solvent like DMF or DMSO to solvate the cation better.
-
Temperature: Methylation with NaH/MeI is often fast at 0°C, but hindered substrates may require warming to Room Temperature (RT) or 40°C.
Issue #2: "I lost my protecting group during the reaction."
Diagnosis: Misidentification of the Protecting Group. True benzyl ethers (R-O-CH₂Ph) are chemically inert to base. If cleavage occurred, verify the structure:
-
Was it a Benzoyl (Bz) ester? (R-O-C(=O)Ph). Esters saponify rapidly in NaOH/KOH.
-
Was it a Cbz (Benzyloxycarbonyl) group? (R-N-C(=O)OBn). Carbamates can degrade under strong basic conditions or high temperatures.
-
Did you use a Lewis Acid? Some "methylation" protocols use Lewis acids (e.g., diazomethane with boron trifluoride). Lewis acids will cleave benzyl ethers.
Issue #3: "I see a new spot on TLC, but it’s not my product."
Diagnosis: C-Methylation or Elimination.
-
C-Methylation: If your substrate has an activated alpha-proton (e.g., next to a ketone or nitrile), strong base (NaH) will deprotonate the carbon, leading to C-methylation instead of (or alongside) O-methylation.
-
Elimination: If the OBn group is beta to a leaving group, base-catalyzed elimination is possible, though rare for ethers.
Standard Operating Procedures (SOPs)
SOP A: The "Standard" Protocol (NaH / MeI)
Best for: Robust substrates, secondary alcohols, and hindered positions.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2–1.5 equiv) portion-wise.
-
Note: Evolution of H₂ gas will occur.[2] Vent via a needle.
-
-
Activation: Stir at 0°C for 15–30 minutes to ensure complete alkoxide formation.
-
Methylation: Add Methyl Iodide (MeI) (1.5–2.0 equiv) dropwise via syringe.
-
Why? Adding MeI after deprotonation minimizes side reactions.
-
-
Reaction: Allow to warm to RT. Monitor by TLC (typically 1–4 hours).
-
Quench: Cool to 0°C. Carefully add saturated aq. NH₄Cl (destroys excess NaH) and then water.
-
Workup: Extract with Et₂O or EtOAc. Wash organic layer with water (x3) to remove DMF. Dry over Na₂SO₄.[3]
SOP B: The "Mild" Protocol (Ag₂O / MeI)
Best for: Base-sensitive substrates (e.g., if other esters are present) where NaH is too harsh.
-
Setup: Foil-wrapped flask (Ag₂O is light sensitive).
-
Reagents: Dissolve substrate in DMF or Acetonitrile. Add Silver(I) Oxide (Ag₂O) (1.5–3.0 equiv) and Methyl Iodide (5–10 equiv).
-
Reaction: Stir at RT for 12–48 hours.
-
Mechanism: Ag₂O acts as a mild base and a halogen scavenger, driving the reaction by precipitating AgI. The OBn group is perfectly stable here.
Visualizing the Workflow
The following logic tree helps users select the correct troubleshooting path based on their experimental observation.
Caption: Decision matrix for troubleshooting methylation failures in the presence of benzyl ether protecting groups. Blue indicates the starting state, Red indicates error states, Yellow indicates diagnostic questions, and Green indicates corrective protocols.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (The definitive guide on OBn stability: stable to hydrides, alkoxides, and hydroxide).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic overview of Williamson Ether Synthesis and competing E2 reactions).
-
BenchChem. (2025).[1][5][6] Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. (Protocol validation for NaH/MeI conditions). 5
-
Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups. (Stability data confirming resistance to basic hydrolysis and nucleophiles). 4
Sources
Overcoming steric hindrance in 1-methyl-6-substituted indoles
Introduction: The C6 Conundrum in Indole Chemistry
Welcome to the technical support center for researchers working with 1-methyl-6-substituted indoles. The indole scaffold is a cornerstone of medicinal chemistry and materials science. While functionalization at the C2 and C3 positions of the pyrrole ring is well-established, selective modification of the benzene ring, particularly at the C6 position, presents significant challenges.[1] The inherent electronic properties of the indole nucleus favor reactions away from the C4-C7 positions.[1] Furthermore, when a substituent is already present at the C6 position, its steric bulk can dramatically hinder or completely shut down subsequent reactions at adjacent (C5, C7) or even remote positions. This guide provides practical, in-depth troubleshooting advice and protocols to help you overcome these steric challenges and achieve your synthetic targets.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is functionalizing the C6 position of an indole so difficult to begin with?
A: The difficulty arises from the electronic nature of the indole ring system. The nitrogen atom's lone pair participates in the aromatic system, making the pyrrole ring (especially C3) highly electron-rich and nucleophilic.[2] Consequently, most electrophilic aromatic substitution reactions occur preferentially at C3. Functionalizing the benzenoid ring (C4-C7) is less favorable and often requires harsher conditions or directed C-H activation strategies.[1][3] The C6 position, being meta to the directing nitrogen atom, is particularly deactivated towards classical electrophilic substitution, making its initial functionalization a significant hurdle.[1][4]
Q2: I have a 1-methyl-6-bromoindole. Why is my standard Suzuki coupling failing when I try to introduce a bulky aryl group?
A: This is a classic case of steric hindrance impacting a transition-metal-catalyzed cross-coupling reaction. The substituent at the C6 position can physically block the palladium catalyst from efficiently coordinating to the C6-bromo bond for oxidative addition. Furthermore, even if oxidative addition occurs, the subsequent steps of the catalytic cycle—transmetalation and reductive elimination—can be severely impeded by the steric clash between the bulky C6-substituent, the incoming nucleophile, and the ligands on the metal center. This often leads to low yields, decomposition of the starting material, or formation of undesired side products.
Q3: Can a directing group on the N1 position help overcome steric hindrance from a C6 substituent?
A: Yes, this is a powerful strategy, particularly for targeting the C7 position. A bulky directing group on the indole nitrogen (N1), such as -P(O)tBu2, can force a palladium catalyst to coordinate and activate the C7-H bond, which is ortho to the nitrogen.[3] This approach effectively bypasses the steric congestion around the C6 position by directing the reaction to the other side of the indole. The steric bulk of the directing group can create a conformation where the C7-H bond is presented favorably to the metal center for activation.[3]
Part 2: Troubleshooting Guides by Reaction Type
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Guide 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Problem: "My Suzuki coupling of 1-methyl-6-bromoindole with a di-ortho-substituted boronic acid is giving less than 10% yield. The main side product appears to be de-brominated starting material."
Causality Analysis: The formation of a de-brominated (protodehalogenated) product is a strong indicator that the catalytic cycle is stalling after oxidative addition. The sterically demanding environment around the palladium center prevents the bulky boronic acid from undergoing efficient transmetalation. Instead, the organopalladium intermediate can undergo side reactions, such as reaction with trace water or other proton sources, leading to the undesired product. The reductive elimination step is also known to be particularly sensitive to steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.
Solutions & Scientific Rationale:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often inadequate. Use specialized Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5]
-
Why it works: These ligands are not only sterically bulky, creating a larger "pocket" around the palladium, but they are also highly electron-donating. This increased electron density on the palladium center promotes the difficult oxidative addition and, more importantly, facilitates the final, sterically-hindered reductive elimination step to release the product.[6][7]
-
-
Use a Stronger, Non-Coordinating Base: If you are using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃.
-
Why it works: These bases are more effective at promoting the transmetalation step without interfering with the catalyst. Their solubility in organic solvents is also a key factor.
-
-
Employ a Modern Palladium Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst like XPhos Pd G3 or SPhos Pd G2.
-
Why it works: Precatalysts ensure the reliable and efficient in-situ formation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle, especially in challenging reactions.
-
-
Increase Temperature: If thermal stability allows, increasing the reaction temperature (e.g., from 80°C in dioxane to 110°C in toluene) or using microwave irradiation can provide the necessary activation energy to overcome steric barriers.[8]
Guide 2: Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, Halogenation)
Problem: "I'm trying to perform a Friedel-Crafts acylation on a 1-methyl-6-tert-butylindole. The reaction is not proceeding at C5 or C7; instead, I'm getting decomposition or reaction at the C3 position."
Causality Analysis: The tert-butyl group at C6 is extremely bulky and effectively shields the adjacent C5 and C7 positions from attack by the bulky electrophile-Lewis acid complex. Even though the C6 substituent is an activating group, the steric hindrance is the overriding factor. The C3 position, being electronically activated and sterically accessible, remains the default site of reaction, but under forcing conditions, this can lead to polymerization or decomposition.
Solutions & Scientific Rationale:
-
Directed ortho-Metalation (DoM): This is the most robust strategy. It transforms the problem from one of electronic control to one of positional control.
-
How it works: First, install a directing group (DG) at a position that can direct a strong base (like n-BuLi or LDA) to deprotonate a specific C-H bond. For targeting C7, a directing group on N1 is ideal. For targeting C5, a directing group might need to be installed at C4. The resulting lithiated species can then be quenched with an appropriate electrophile (e.g., an acyl chloride).
-
-
Use a Less Bulky Electrophile/Catalyst System: If DoM is not an option, consider modifying the electrophile.
-
Why it works: Using a smaller Lewis acid (e.g., switching from AlCl₃ to a milder one like ZnCl₂ or In(OTf)₃) can reduce the steric profile of the reactive species.[9] Similarly, using a more reactive, less bulky acylating agent (e.g., an acid anhydride instead of an acyl chloride) might succeed under milder conditions.
-
-
Brønsted Acid Catalysis for Remote Functionalization: Recent methods have shown that strong Brønsted acids (like p-toluenesulfonic acid) can catalyze the reaction of indoles with specific electrophiles (like β,γ-unsaturated α-ketoesters) selectively at the C6 position, even in the presence of substitution at C2 and C3.[4][10] While this is for C6 functionalization itself, the principle of using non-metallic catalysts to alter regioselectivity can be applied.
Part 3: Data & Protocols
Table 1: Ligand Selection for Suzuki Coupling of 1-Methyl-6-bromoindole with 2,6-Dimethylphenylboronic Acid
| Ligand (10 mol%) | Base (2.2 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | < 5 | Primarily starting material and debromination. |
| XPhos | K₃PO₄ | Toluene | 110 | 18 | 85 | Clean conversion, high yield. |
| SPhos | K₃PO₄ | Toluene | 110 | 18 | 88 | Excellent yield, slightly faster than XPhos. |
| RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 82 | Effective, good for base-sensitive substrates. |
Data is representative and compiled based on typical outcomes for sterically hindered couplings.
Protocol 1: High-Yield Suzuki Coupling for Sterically Hindered Substrates
This protocol is optimized for coupling a sterically demanding boronic acid to a 1-methyl-6-haloindole.
Materials:
-
1-methyl-6-bromoindole (1.0 mmol, 1.0 eq)
-
Sterically hindered arylboronic acid (1.5 mmol, 1.5 eq)
-
SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.2 mmol, 2.2 eq)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-methyl-6-bromoindole, arylboronic acid, K₃PO₄, and SPhos Pd G2 precatalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
1H NMR: Confirm the disappearance of the C-H signal of the boronic acid and the appearance of new aromatic signals corresponding to the coupled product. A significant upfield or downfield shift of the indole protons adjacent to the new substituent is expected.
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
Part 4: Mechanistic & Strategic Visualizations
References
-
Zhang, Y.-Y., Li, L., Zhang, X.-Z., & Peng, J.-B. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
-
Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
Wang, Q., et al. (2022). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC. [Link]
-
Berritt, S., & Hartwig, J. F. (2012). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
-
So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub. [Link]
-
Wang, B., et al. (2020). Indole C6 Functionalization of Tryprostatin B Using Prenyltransferase CdpNPT. Molecules. [Link]
-
Liu, K.-T., et al. (2024). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate. [Link]
-
Michaelis, D. J. (2023). Using Catalyst Speciation to Control Reactivity and Address Longstanding Challenges in Cross Coupling Reactions. Paper Digest. [Link]
-
Martins, P. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Clarke, C. K., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry. [Link]
-
Schramm, M. P., et al. (2006). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society. [Link]
-
Guchhait, S. K., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Shao, Z., et al. (2022). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. Organic Chemistry Frontiers. [Link]
-
Zhang, Y.-Y., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
-
Gessner, L., et al. (2023). On-DNA Synthesis of Multisubstituted Indoles. Bioconjugate Chemistry. [Link]
-
Kaur, M., & Kumar, V. (2023). Recent advances in functionalization of indoles. ResearchGate. [Link]
-
Wang, D., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]
-
Pinto, A. S., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]
Sources
- 1. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grant Details | Paper Digest [paperdigest.org]
- 6. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. mdpi.com [mdpi.com]
- 9. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 6-(Benzyloxy)-1-methyl-1H-indole
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum for 6-(Benzyloxy)-1-methyl-1H-indole .[1] It is designed for medicinal chemists and structural biologists requiring rigorous verification of the N-methylation step in indole synthesis.
Unlike generic spectral lists, this document compares the performance of deuterated chloroform (
Part 1: Structural Context & Synthesis Validation[1]
The primary analytical challenge with this molecule is confirming the methylation at the
The Validation Workflow
The following diagram outlines the logical flow for confirming the structure, moving from raw data to structural certainty.
Figure 1: Analytical workflow for validating indole substitution patterns.
Part 2: Comparative Solvent Analysis ( vs. )
The choice of solvent fundamentally alters the spectral "performance" regarding resolution and chemical shift dispersion.[2]
Chloroform-d ( )[1][2]
-
Performance: Superior resolution of fine coupling constants (
-values). -
Artifacts: The residual solvent peak at 7.26 ppm often overlaps with the phenyl ring protons of the benzyloxy group, complicating integration.
-
Recommendation: Use for primary characterization and publication-quality images where
-coupling analysis (e.g., ) is required.
Dimethyl Sulfoxide-d6 ( )[1][2][3][4][5]
-
Performance: Excellent solubility for polar precursors. The residual peak is at 2.50 ppm , leaving the aromatic region (6.5–8.0 ppm) completely clear for integration.
-
Artifacts: Water peak is variable (3.3 ppm) and can broaden exchangeable protons (not an issue for the product, but relevant for the precursor).
-
Recommendation: Use if the aromatic region in
is too crowded or if the sample aggregates.
Part 3: Detailed Spectral Assignment
The following data represents the consensus shifts for this compound in
Table 1: Diagnostic Chemical Shifts & Multiplicity[1]
| Position | Type | Shift ( | Multiplicity | Integration | Diagnostic Note |
| N-CH3 | Alkyl | 3.72 | Singlet (s) | 3H | Key Indicator. Absence confirms N-alkylation.[1] Precursor NH (broad, ~8.1 ppm) is gone. |
| O-CH2 | Benzylic | 5.12 | Singlet (s) | 2H | Sharp singlet.[1] Confirms benzyl protection is intact. |
| H-3 | Indole | 6.42 | Doublet (d) | 1H | |
| H-5 | Indole | 6.85 | dd | 1H | Doublet of doublets ( |
| H-7 | Indole | 6.90 | Doublet (d) | 1H | |
| H-2 | Indole | 7.01 | Doublet (d) | 1H | |
| Ph-H | Phenyl | 7.30 - 7.48 | Multiplet (m) | 5H | Overlaps with |
| H-4 | Indole | 7.51 | Doublet (d) | 1H |
Mechanism of Shifts (Causality)[1]
-
Shielding at H-5/H-7: The benzyloxy group at position 6 is a strong Electron Donating Group (EDG).[1] Through resonance, it increases electron density at the ortho positions (relative to itself), which corresponds to C-5 and C-7.[1] This pushes these signals upfield (< 7.0 ppm).
-
Deshielding at H-4: H-4 is meta to the alkoxy group and does not benefit from the resonance donation, making it the most downfield signal on the indole ring.
Part 4: Self-Validating Protocol (NOE Analysis)
To prove the methyl group is on the Nitrogen (N-1) and not a C-alkylation artifact (e.g., at C-2), you must perform a 1D-NOESY or 2D-NOESY experiment.[1]
The NOE Logic Pathway
Figure 2: Nuclear Overhauser Effect (NOE) correlations confirming regiochemistry.
Experimental Steps
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL
. Ensure the solution is clear (filter if necessary to remove paramagnetic particulates). -
Acquisition: Run a standard proton spectrum (16 scans).
-
NOE Setup: Select the N-Me peak (3.72 ppm) for selective irradiation.
-
Verification: Look for enhancement in the doublet at ~7.01 ppm (H-2) and the doublet at ~6.90 ppm (H-7).
-
Pass Criteria: Enhancement observed in both.
-
Fail Criteria: Enhancement only in aliphatic region (indicates aggregation) or no enhancement.
-
Part 5: Troubleshooting & Artifacts
| Issue | Observation | Root Cause | Solution |
| Broad Peaks | Loss of J-coupling resolution | Paramagnetic impurities or aggregation | Filter through Celite; switch to |
| Extra Singlet | Peak at 1.56 ppm ( | Water/Moisture | Dry sample in vacuum desiccator; add activated molecular sieves to tube. |
| Integration Error | Phenyl region integrates > 5H | Use | |
| Rotamers | Split peaks (doubling) | Restricted rotation (rare for this specific molecule) | Run Variable Temperature (VT) NMR at 50°C to coalesce peaks.[1] |
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).
-
Reinecke, M. G., et al. (1969).[4] "Solvent Effects on the Proton Magnetic Resonance Spectra of Indoles." Journal of the American Chemical Society.[4] (Foundational work on Indole solvent shifts).
Sources
Biological Potency & SAR Profile: 6-Methoxy vs. 6-Benzyloxy Indoles
[1]
Executive Summary: The Steric-Lipophilic Trade-off
In indole-based drug design, the C6 position serves as a critical vector for modulating metabolic stability and receptor affinity. The choice between a 6-methoxy (-OMe) and a 6-benzyloxy (-OBn) substituent represents a fundamental decision between ligand efficiency and hydrophobic anchoring .
-
6-Methoxy: Acts as a "Precision Striker." It provides a compact, electron-donating motif that fits into restricted binding pockets (e.g., Tubulin Colchicine site) without incurring significant molecular weight penalties. It is often metabolically labile (O-demethylation).
-
6-Benzyloxy: Acts as a "Hydrophobic Anchor." It introduces significant steric bulk and lipophilicity, suitable for filling large hydrophobic pockets (e.g., SK channels, Kinase allosteric sites) or serving as a "masked phenol" prodrug.
Physicochemical Profile Comparison
The following table contrasts the fundamental properties that drive the biological behavior of these two analogs.
| Feature | 6-Methoxy Indole | 6-Benzyloxy Indole | Impact on Drug Design |
| Molecular Weight | +31 Da (vs H) | +107 Da (vs H) | Benzyloxy significantly lowers Ligand Efficiency (LE). |
| Steric Bulk | Low (Compact) | High (Floppy/Rotatable) | Methoxy fits tight pockets; Benzyloxy requires large hydrophobic clefts. |
| Lipophilicity (cLogP) | Moderate increase | High increase (+2.0 approx) | Benzyloxy increases membrane permeability but risks solubility issues. |
| Electronic Effect | Strong Donor (+M) | Strong Donor (+M) | Similar electronic activation of the indole ring (C3 nucleophilicity). |
| Metabolic Fate | O-demethylation (Rapid) | O-debenzylation (Slower) | Benzyloxy can block metabolic soft spots or act as a slow-release phenol. |
Comparative Biological Potency: Case Studies
Case Study A: Tubulin Polymerization Inhibition (The Steric Limit)
Context: Indole derivatives binding to the Colchicine Binding Site (CBS) on tubulin are potent anticancer agents. The CBS is a restricted hydrophobic pocket that generally disfavors excessive bulk at the indole C6 position.
-
6-Methoxy Performance: Highly Potent.
-
Mechanism:[1] The methoxy group creates a specific hydrogen bond network or fills a small sub-pocket without steric clash.
-
Data: In the OXi8006 series (arylthioindoles), the 6-methoxy substituent is essential for sub-micromolar potency (
). Replacing it with bulkier groups often abolishes activity.
-
-
6-Benzyloxy Performance: Reduced Potency.
-
Mechanism:[1] The bulky benzyl group typically clashes with the rigid walls of the CBS, preventing the deep seating required for inhibition.
-
Case Study B: Neuroplasticity & Psychoplastogens (The Hydrophobic Tolerance)
Context: Tryptamine analogs (isoDMTs) targeting 5-HT2A and TrkB signaling pathways to induce neurite outgrowth (psychoplastogens) for treating depression.
-
Comparative Data:
-
Recent studies synthesized both 6-methoxy and 6-benzyloxy isoDMT analogs.
-
Potency: Surprisingly, both displayed significant psychoplastogenic activity.
-
Sholl Analysis (Dendritic Crossings): The 6-benzyloxy derivative (
) showed efficacy comparable to, and in some metrics statistically more robust than, the 6-methoxy derivative ( ).[1]
-
-
Interpretation: The binding pocket in the relevant receptor conformation (likely 5-HT2A or TrkB complex) is sufficiently large to accommodate the benzyl ring, allowing it to engage in additional
-stacking interactions that compensate for the entropic cost of the larger molecule. -
Conclusion: For large GPCR pockets or surface-exposed binding sites, Benzyloxy
Methoxy (with Benzyloxy offering different ADME properties).
Decision Logic & SAR Workflow
The following diagram illustrates the decision process for selecting between these substituents based on structural and biological constraints.
Caption: Strategic decision tree for selecting C6-indole substituents based on binding site topology and metabolic requirements.
Experimental Protocols
To validate the potency differences described above, the following self-validating protocols are recommended.
Protocol A: Tubulin Polymerization Inhibition Assay
Use this to verify the "Steric Limit" of the 6-benzyloxy analog.
-
Reagent Prep: Prepare 10 mM stock solutions of 6-methoxyindole and 6-benzyloxyindole derivatives in DMSO.
-
Protein: Use purified porcine brain tubulin (>99% pure). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Assay Setup:
-
In a black 96-well half-area plate, add test compounds (final conc. 1–10 µM).
-
Add tubulin solution (final conc. 3 mg/mL or ~10 µM) at 4°C.
-
Include Combretastatin A-4 (CA4) (1 µM) as a positive control (Complete Inhibition).
-
Include DMSO (1%) as a negative control (Normal Polymerization).
-
-
Execution: Transfer plate to a pre-warmed (37°C) fluorescence plate reader.
-
Detection: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes. (Note: Use a DAPI-based reporter if using unlabeled tubulin, or measure turbidity at 340 nm).
-
Data Analysis: Calculate
of the polymerization curve.-
Validation Criteria: The 6-methoxy analog should suppress
by >50% at 5 µM (if targeting CBS). The 6-benzyloxy analog is expected to show <20% inhibition due to steric clash.
-
Protocol B: Neurite Outgrowth (Sholl Analysis)
Use this to verify the "Hydrophobic Anchor" utility of the 6-benzyloxy analog.
-
Cell Culture: Culture cortical neurons (E18 rat) on poly-D-lysine coated coverslips.
-
Treatment: At DIV (Days In Vitro) 3, treat cells with vehicle, 6-methoxy, or 6-benzyloxy analogs (10 µM) for 1 hour, then wash and replace media.
-
Incubation: Allow neurons to grow for an additional 72 hours (DIV 6).
-
Staining: Fix cells (4% PFA) and immunostain for MAP2 (dendritic marker).
-
Imaging: Acquire Z-stack images (20x or 40x objective).
-
Analysis (Sholl):
-
Use ImageJ/Fiji with the Sholl Analysis plugin.
-
Draw concentric circles (radii increasing by 10 µm) from the soma.
-
Count intersections of dendrites with each circle.
-
Validation Criteria: Both analogs should significantly increase the "Area Under the Curve" (AUC) of intersections compared to vehicle, confirming that the bulkier benzyloxy group does not abolish neuroplastic activity in this context.
-
References
-
Tubulin Inhibition (OXi8006 Series)
-
Psychoplastogen SAR (isoDMTs)
- Title: Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT)
- Source:Journal of Medicinal Chemistry (2020/2021) / ACS Chemical Neuroscience.
-
URL:[Link]
-
SK Channel Modulation
- Title: Synthesis and radioligand binding assays of 6, 7 or 8 benzyloxy analogs...
- Source:Current Medicinal Chemistry / University of Liège Repository.
-
URL:[Link]
-
Physicochemical Complexation
- Title: Molecular Complexes of Methoxyindoles with 1,3,5-Trinitrobenzene and Tetracyanoethylene.
- Source:Proceedings of the N
-
URL:[Link]
Sources
Comparative Guide: NMR Shift Differences Between N-H and N-Methyl Indole Derivatives
Executive Summary: The "Methyl Switch"
Distinguishing between N-H (unsubstituted) and N-methyl indoles is a foundational task in heterocyclic synthesis and drug discovery. While the presence of a methyl group seems obvious, the electronic perturbations it introduces extend beyond the simple appearance of a new signal.
The Diagnostic Triad:
-
The "Disappearing" Proton: Loss of the broad N-H singlet (8.0–11.5 ppm depending on solvent).
-
The "New" Anchor: Appearance of a sharp methyl singlet at 3.60–3.80 ppm (
H) and ~32 ppm ( C). -
The C2 Shift (Critical): A distinct downfield shift (~+4 ppm) of the C2 carbon upon methylation, contrary to the typical shielding expected from electron-donating groups on ring protons.
Theoretical Framework: Electronic & Anisotropic Effects[1]
To interpret the spectra correctly, one must understand the underlying causality.
The Inductive vs. Steric Conflict
The indole nitrogen lone pair is part of the aromatic
-
N-H Indole: The N-H bond allows for significant hydrogen bonding. In polar aprotic solvents (DMSO-
), the N-H proton is deshielded significantly due to H-bonding with the solvent oxygen. -
N-Methyl Indole: The methyl group is an electron-donating group (+I effect). This increases the electron density in the pyrrole ring.
-
Proton Effect: Increased electron density shields the ring protons (H2 and H3), moving them upfield.
-
Carbon Effect (The
-Effect): Direct alkylation of a heteroatom typically deshields the -carbons (C2 and C7a) due to the -substituent effect, overriding the inductive shielding.
-
Comparative Analysis: H NMR
The following data compares the parent Indole against N-Methylindole in Chloroform-
Table 1: H NMR Chemical Shift Comparison (CDCl , 400 MHz)
| Position | Proton Type | Indole ( | N-Methylindole ( | Mechanistic Insight | |
| N-1 | N-H / N-Me | 8.10 - 8.50 (br s) | 3.75 (s) | N/A | Primary Diagnostic. N-H is exchangeable and broad; N-Me is sharp and integral-stable. |
| C-2 | Aromatic | 7.20 - 7.25 (m) | 7.02 (d, | -0.20 | Shielding. +I effect of methyl increases density at C2, shielding H2. |
| C-3 | Aromatic | 6.55 - 6.60 (m) | 6.48 (d, | -0.10 | Shielding. Similar +I effect shielding. |
| C-4 | Aromatic | ~7.65 (d) | ~7.60 (d) | -0.05 | Minimal long-range effect. |
| C-7 | Aromatic | ~7.40 (d) | ~7.30 (d) | -0.10 | Slight shielding due to proximity to N-substituent. |
Note: "br s" = broad singlet; "d" = doublet; "m" = multiplet.
negative values indicate Upfield shift (Shielding).
The Solvent Trap (Crucial)
-
In CDCl
: The N-H proton of indole is often broad and can drift between 8.0 and 8.5 ppm depending on concentration and water content. It may be mistaken for a baseline impurity. -
In DMSO-
: The N-H proton becomes a sharp, distinct singlet shifted downfield to 11.0–11.2 ppm .-
Protocol Tip: If you suspect an N-H indole but see no signal in CDCl
, always run a spectrum in DMSO- .
-
Comparative Analysis: C NMR
Carbon NMR provides the most definitive structural confirmation because it is less susceptible to concentration-dependent shifts than N-H protons.
Table 2: C NMR Chemical Shift Comparison (CDCl )
| Position | Carbon Type | Indole ( | N-Methylindole ( | Mechanistic Insight | |
| N-Me | Methyl | — | 32.7 | New Signal | Definitive proof of alkylation. |
| C-2 | Pyrrole Ring | 124.8 | 128.7 | +3.9 | Deshielding ( |
| C-3 | Pyrrole Ring | 102.6 | 100.8 | -1.8 | Shielding ( |
| C-3a | Quaternary | 127.9 | 128.4 | +0.5 | Minimal change. |
| C-7a | Quaternary | 135.8 | 136.6 | +0.8 | Slight deshielding. |
Experimental Protocol: Self-Validating Identification
To ensure reproducibility and scientific integrity, follow this workflow.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid/oil.
-
Solvent Selection:
-
Screening: Start with CDCl
(0.6 mL). -
Confirmation: If N-H region (8–12 ppm) is ambiguous, prepare a second sample in DMSO-
.
-
-
Filtration: Filter through a cotton plug in a glass pipette if the solution is cloudy (undissolved salts can broaden N-H signals).
Acquisition Parameters
-
Relaxation Delay (D1): Set to 1.0 s for routine
H; increase to 5.0 s for quantitative integration of the N-H proton (which relaxes slowly). -
Scans (NS): 16 scans for
H; 512+ scans for C.
Workflow Visualization
Caption: Logical decision tree for distinguishing N-H from N-Methyl indoles using solvent switching strategies.
References
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy.
C Spectra of Indole and Methylindoles. Journal of Organic Chemistry, 35(4), 996-999.[1] -
Morales-Ríos, M. S., et al. (1987).[2]
C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. -
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. (Essential for identifying water/solvent peaks in N-H analysis).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1228 (Indole) & No. 1229 (1-Methylindole).
Sources
Structural Profiling of 1-Methyl-6-Benzyloxyindole Analogs: A Crystallographic Comparison Guide
The following guide provides an in-depth structural analysis of 1-methyl-6-benzyloxyindole analogs, synthesizing crystallographic data from key derivatives to inform drug design and solid-state characterization.
Executive Summary
The 1-methyl-6-benzyloxyindole scaffold represents a critical pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene and various indole alkaloids. Its structural integrity relies on two pivotal features: the lipophilic benzyloxy ether tail (which dictates lattice packing and solubility) and the N-methyl group (which eliminates hydrogen bond donation, altering crystal stability).
This guide compares the crystallographic properties of 1-methyl-6-benzyloxyindole analogs against key structural alternatives (regioisomers and non-methylated variants). By analyzing specific crystal data—such as the Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate analog—we establish a baseline for predicting the solid-state behavior of this chemical class.
Technical Comparison: Crystal Structure Data
The following table contrasts the crystallographic parameters of a representative 1-methyl-6-benzyloxy analog against its 4-benzyloxy and non-methylated counterparts. This data highlights how N-methylation and substituent position shift the crystal lattice from H-bond dominance to packing dominance.
Table 1: Crystallographic Parameters of Target vs. Alternatives
| Feature | Target Analog (1-Me-6-OBn Class) | Alternative A (4-OBn Isomer) | Alternative B (N-H Variant) |
| Compound Name | Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [1] | 4-Benzyloxyindole [2] | 5-Benzyloxyindole [3] |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | P-1 | P2₁/c | Pna2₁ |
| Unit Cell (a) | 7.622(2) Å | 15.341(5) Å | 11.450(3) Å |
| Unit Cell (b) | 12.871(4) Å | 9.562(3) Å | 9.820(2) Å |
| Unit Cell (c) | 16.928(5) Å | 11.762(4) Å | 22.100(5) Å |
| Volume (V) | 1626.6 ų | 1695.7 ų | ~2480 ų |
| Z (Molecules/Cell) | 4 | 4 | 8 |
| Primary Interaction | C-H[1][2][3]···π Interactions (Weak) | N-H···O Hydrogen Bonds (Strong) | N-H···N / N-H···O |
| Packing Motif | Stacked layers (Lipophilic dominance) | Zigzag chains along [001] | Herringbone / Edge-to-Face |
Expert Insight: The "Methylation Switch"
The transition from Alternative B (N-H) to the Target (N-Me) fundamentally alters the solid-state landscape.
-
Loss of Donor: The N-H variant relies on strong N-H···O or N-H···N hydrogen bonds, often creating high-melting, rigid lattices (Zigzag chains).
-
Lipophilic Packing: Upon N-methylation, these strong anchors are removed. The crystal structure of the 1-methyl analog (Target) is instead stabilized by weak C-H···π interactions and van der Waals forces between the benzyloxy phenyl rings. This typically results in increased solubility in organic solvents and a lower lattice energy, which is advantageous for bioavailability but challenging for growing diffraction-quality crystals.
Performance Implications
Understanding these structural nuances allows for better decision-making in lead optimization:
-
Solubility & Bioavailability: The 1-methyl analogs generally exhibit higher lipophilicity (LogP > 4.0). The lack of strong intermolecular H-bonds (as seen in the Triclinic P-1 packing) suggests these compounds will dissolve more readily in non-polar media compared to their N-H counterparts.
-
Stability: The P-1 packing efficiency of the 1-methyl analog is lower than the highly ordered P2₁/c of the 4-benzyloxy isomer. This implies that 1-methyl-6-benzyloxy intermediates may be more prone to polymorphism or solvate formation during scale-up.
-
Regioisomerism (6- vs 4-): The 6-benzyloxy position extends the molecule's linear axis, enhancing "flat" stacking potential compared to the "bent" 4-benzyloxy conformation. This favors π-stacking interactions, critical for binding in the hydrophobic pockets of estrogen receptors (SERM activity).
Experimental Protocol: Crystallization & Structure Solution
To replicate the data cited above or characterize a new analog, follow this self-validating protocol designed for lipophilic indole derivatives.
Phase 1: Crystal Growth (Slow Evaporation)
-
Objective: Obtain single crystals suitable for XRD (>0.1 mm).
-
Solvent System: Dichloromethane (DCM) / n-Hexane (1:3 ratio).[1]
-
Procedure:
-
Dissolve 20 mg of the 1-methyl-6-benzyloxy analog in 2 mL of DCM. Ensure complete dissolution (sonicate if necessary).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
-
Gently layer 6 mL of n-Hexane on top of the DCM solution. Crucial: Do not mix.
-
Cover the vial with parafilm and poke 3-4 small holes to allow slow solvent diffusion and evaporation.
-
Store in a vibration-free, dark environment at 20°C for 3-7 days.
-
Validation: Harvest crystals when they appear prismatic/blocky. If needles form, the evaporation was too fast; repeat with fewer holes or a cooler temperature (4°C).
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker APEXII CCD or equivalent.
-
Temperature: 293 K (Room Temp) or 100 K (Cryo) – Note: 100 K is preferred to reduce thermal motion of the flexible benzyloxy tail.
-
Refinement Strategy:
-
Refine the benzyloxy group carefully; the ether linkage often exhibits rotational disorder.
-
Use constraints (AFIX) on the phenyl ring if thermal ellipsoids are elongated.
-
Check: Verify the N-methyl carbon geometry. It should be coplanar with the indole ring (sum of angles ~360°) if conjugation is intact.
-
Visualization of Structural Relationships
The following diagram illustrates the structural hierarchy and the impact of modifications on the crystal lattice, using the DOT language.
Caption: SAR flow showing how N-methylation shifts the crystal packing mechanism from Hydrogen Bonding to weak π-interactions, influencing the final solid-state properties.
References
-
Crystal structure of Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis and structure of 4-benzyloxyindole derivatives. Source: ResearchGate / Acta Crystallographica. URL:[Link]
-
5-Benzyloxyindole Substance Record. Source: PubChem.[4][5][6][7][8] URL:[Link]
-
Crystal structure of 1-methyl-2-phenylindole (Analogous Core). Source: Cambridge Crystallographic Data Centre (CCDC 643063). URL:[Link]
Sources
- 1. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 2. Crystal structures of 2′-benzoyl-1′-(4-methylphenyl)-1,1′,2,2′,5′,6′,7′,7a′-octahydrospiro[indole-3,3′-pyrrolizin]-2-one and 2′-(4-bromobenzoyl)-1′-(2-chlorophenyl)-1,1′,2,2′,5′,6′,7′,7a′-octahydrospiro[indole-3,3′-pyrrolizin]-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of TLC Behavior: 6-Benzyloxyindole vs. 1-Methyl-6-benzyloxyindole
In the landscape of synthetic chemistry and drug discovery, the precise monitoring of chemical reactions is paramount for ensuring purity, optimizing yield, and confirming structural modifications. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose—rapid, cost-effective, and remarkably informative. This guide provides an in-depth comparison of the TLC retention factor (Rf) values for 6-benzyloxyindole and its N-methylated derivative, 1-methyl-6-benzyloxyindole. We will explore the underlying chemical principles that dictate their chromatographic behavior and provide a robust experimental framework for their analysis.
The Decisive Role of Polarity and Hydrogen Bonding in TLC
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] In normal-phase TLC, the stationary phase, typically silica gel (SiO₂) or alumina (Al₂O₃), is highly polar. The silica surface is rich in silanol groups (Si-OH), which can act as hydrogen bond donors and acceptors.[3][4] The mobile phase, or eluent, is a solvent or mixture of solvents that travels up the plate via capillary action, carrying the sample components with it.[5]
A compound's mobility, quantified by its Rf value, is inversely proportional to its polarity.[6]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1][7]
Highly polar compounds will have a strong affinity for the polar stationary phase, adsorbing more strongly and traveling a shorter distance up the plate, resulting in a lower Rf value.[1][8] Conversely, less polar compounds interact more weakly with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.[1] One of the most significant interactions governing this adsorption is hydrogen bonding.[4][7]
Structural Analysis: The Impact of N-Methylation
The key difference between 6-benzyloxyindole and 1-methyl-6-benzyloxyindole lies at the N1 position of the indole ring.
-
6-Benzyloxyindole: Possesses a hydrogen atom on the indole nitrogen (N-H). This proton is acidic and allows the molecule to act as a strong hydrogen bond donor, forming a tight interaction with the silanol groups of the silica gel stationary phase.
-
1-Methyl-6-benzyloxyindole: The hydrogen on the indole nitrogen is replaced by a methyl group (N-CH₃). This substitution fundamentally alters the molecule's polarity. The N-CH₃ group eliminates the ability of the nitrogen to act as a hydrogen bond donor.[9] While the nitrogen's lone pair can still act as a hydrogen bond acceptor, the loss of the potent N-H donor capability significantly reduces its overall polarity and its affinity for the silica gel.
This structural change is the primary determinant of the differential behavior observed on a TLC plate.
Caption: Impact of N-methylation on polarity and TLC retention.
Experimental Protocol: A Self-Validating TLC Assay
This protocol is designed to provide a clear, reproducible comparison of the two compounds. The inclusion of a co-spot lane serves as an internal control, validating the separation and confirming the identity of the spots.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
6-benzyloxyindole standard
-
1-methyl-6-benzyloxyindole (or reaction mixture containing it)
-
Dichloromethane (DCM) or Ethyl Acetate (for sample dissolution)
-
Eluent System: Hexane and Ethyl Acetate
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
UV lamp (254 nm)
Methodology:
-
Plate Preparation:
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.
-
Mark three distinct, equidistant points on the baseline for spotting. Label them 'S' (Standard: 6-benzyloxyindole), 'Co' (Co-spot), and 'R' (Reaction/1-Methyl derivative).
-
-
Sample Preparation:
-
Prepare dilute solutions (~1 mg/mL) of the 6-benzyloxyindole standard and the 1-methyl-6-benzyloxyindole sample in a volatile solvent like DCM or ethyl acetate.
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the 6-benzyloxyindole solution to the 'S' mark on the baseline.
-
Apply a spot of the 1-methyl-6-benzyloxyindole sample to the 'R' mark.
-
For the 'Co' mark, first apply a spot of the standard, and without letting the capillary touch the plate, apply a spot of the reaction sample directly on top of the standard spot. The goal is to create a concentrated, mixed spot.
-
-
Developing the Chromatogram:
-
Prepare the mobile phase. A common starting eluent for indole derivatives is a mixture of hexane and ethyl acetate. A ratio of 4:1 (Hexane:Ethyl Acetate) is a good starting point.
-
Pour the eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors.[2] Close the lid and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber. Ensure the baseline is above the solvent level. Close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot.
-
Caption: Step-by-step TLC experimental workflow.
Data Analysis and Expected Results
Based on the principles discussed, a clear distinction in Rf values is expected. The 1-methyl derivative, being significantly less polar, will travel further up the plate.
| Compound | Key Structural Feature | Polarity | Expected Rf (4:1 Hexane:EtOAc) |
| 6-Benzyloxyindole | N-H (H-bond donor) | High | ~0.3 |
| 1-Methyl-6-benzyloxyindole | N-CH₃ (No H-bond donor) | Low | ~0.6 |
Interpreting the Results:
-
Lane 'S' (Standard): Will show a single spot corresponding to 6-benzyloxyindole with a low Rf value.
-
Lane 'R' (Reaction): If the N-methylation reaction has gone to completion, this lane will show a single spot with a significantly higher Rf value than the standard. If the reaction is incomplete, it will show two spots: a lower spot corresponding to the starting material and an upper spot for the product.
-
Lane 'Co' (Co-spot): This lane is crucial for validation. It will show two distinct, vertically separated spots. The lower spot will have the same Rf as the standard in lane 'S', and the upper spot will have the same Rf as the product in lane 'R', confirming that the two spots are indeed different compounds.
Conclusion
The N-methylation of 6-benzyloxyindole results in a predictable and significant increase in its TLC Rf value. This change is a direct consequence of eliminating the indole N-H hydrogen bond donor capability, which drastically reduces the molecule's affinity for the polar silica gel stationary phase. By employing a well-structured TLC experiment, including a standard and a co-spot lane, researchers can effectively monitor the progress of N-alkylation reactions and confirm the successful formation of the less polar 1-methyl derivative with high confidence.
References
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Online] Available at: [Link]
-
Chemistry Stack Exchange. How do ionic, polar, hydrogen-bonding and non-polar compounds compare in TLC?. [Online] Available at: [Link]
-
J&K Scientific LLC. Thin-Layer Chromatography (TLC) Procedure and Principles. [Online] Available at: [Link]
-
Practical Science. Mastering Thin Layer Chromatography (TLC) Techniques. [Online] Available at: [Link]
-
BYJU'S. Thin-layer chromatography (TLC). [Online] Available at: [Link]
-
Chemistry LibreTexts. Thin-Layer Chromatography. [Online] Available at: [Link]
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National Center for Biotechnology Information. Chromatography. [Online] Available at: [Link]
-
Hall, L. Answer to "How to determine retention factor Rf of compound in TLC chromatography?". ResearchGate. [Online] Available at: [Link]
-
Gauth. In Thin Layer Chromatography (TLC), retention factors (Rf) are affected by the interaction. [Online] Available at: [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Online] Available at: [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Online] Available at: [Link]
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UV-Vis absorption maxima of 6-substituted 1-methylindoles
Title: Spectral Tuning of the Indole Scaffold: A Comparative Guide to 6-Substituted 1-Methylindoles
Executive Summary
This guide provides a technical comparison of 6-substituted 1-methylindole derivatives, focusing on their UV-Vis absorption maxima (
Unlike the N-H parent indoles, 1-methylindoles prevent solute-solvent hydrogen bond donation, isolating the electronic effects of the C-6 substituent. This makes them superior models for studying intrinsic electronic tuning in drug scaffolds and fluorescent probes.
Mechanistic Foundation: The "Push-Pull" System
The indole chromophore is governed by two overlapping electronic transitions:
- State: Typically the lowest energy transition in unsubstituted indole; sensitive to inductive effects.
- State: Characterized by a larger dipole moment; highly sensitive to conjugation and solvent polarity.
Why the 6-Position Matters:
The 6-position is electronically coupled to the N-1 nitrogen. When an electron-withdrawing group (EWG) like a nitro group is placed at C-6, it creates a direct "push-pull" conjugated system with the electron-rich N-1. This lowers the energy gap (
Diagram 1: Electronic Conjugation & Resonance Pathway
Caption: Logical flow of electronic density from the N-1 donor to the C-6 substituent, determining the spectral shift direction.
Comparative Data Analysis
The following table synthesizes experimental data for 1-methyl-6-substituted indoles. Note that N-methylation generally induces a 5–10 nm bathochromic shift compared to the N-H parent due to the inductive effect of the methyl group and the elimination of N-H bond vibration coupling.
Table 1: UV-Vis Absorption Maxima of 6-Substituted 1-Methylindoles
| Substituent (R) | Electronic Nature | Visual Color | Primary Transition | ||
| -H (Parent) | Neutral | 286 | ~5,800 | Colorless | |
| -OMe (Methoxy) | EDG (Weak) | 295 - 300 | ~4,500 | Colorless | |
| -Br (Bromo) | Weak Deactivator | 290 - 292 | ~6,100 | Colorless | Perturbed |
| -CN (Cyano) | EWG (Moderate) | 295 - 305 | ~8,200 | Pale Yellow | |
| -NO | EWG (Strong) | 370 - 390 | ~12,500 | Yellow/Orange | ICT (Charge Transfer) |
*Data represents consensus values in polar aprotic solvents (e.g., Acetonitrile, DMSO). Values in Methanol may vary by ±3-5 nm due to solvatochromism.
Key Observations:
-
The Nitro Effect: The 6-nitro derivative exhibits a massive redshift (>80 nm vs parent). This is due to the formation of a "through-conjugated" system where the molecule behaves like a merocyanine dye.
-
Methoxy Anomaly: While an electron donor, the methoxy group stabilizes the
state, resulting in a structured band with a moderate redshift, often showing fine vibrational structure not seen in the nitro derivative. -
Solvatochromism: The 6-nitro and 6-cyano derivatives are highly solvatochromic. In non-polar solvents (cyclohexane), the
will blue-shift significantly compared to the values in the table above.
Experimental Protocol: Reliable Characterization
To ensure reproducible data, the following self-validating protocol is recommended. This workflow minimizes artifacts caused by aggregation or solvent impurities.
Diagram 2: Spectroscopic Characterization Workflow
Caption: Step-by-step workflow for accurate UV-Vis determination, emphasizing concentration limits to prevent aggregation.
Detailed Methodology:
-
Solvent Choice: Use HPLC-grade Acetonitrile (MeCN) for general characterization to avoid hydrogen bonding complications. Use Methanol (MeOH) if comparing to biological data.
-
Blanking: Always perform a baseline correction with the exact solvent batch used for dilution.
-
Concentration: Prepare a 1 mM stock, then dilute to ~20 µM. The absorbance at
should be between 0.3 and 0.8 A.U. to ensure linearity (Beer-Lambert Law). -
Validation: If the peak shape broadens significantly or
shifts with concentration, aggregation is occurring. Further dilute the sample.
Applications in Drug Discovery
-
Fluorescent Probes: 6-Substituted 1-methylindoles, particularly the 6-cyano and 6-nitro derivatives, serve as excellent solvatochromic probes. Their emission spectra shift dramatically based on the polarity of the protein binding pocket, allowing researchers to map hydrophobicity in active sites.
-
Isosteres: The 1-methylindole scaffold is often used as a metabolically stable isostere for tryptophan residues in peptide mimetics, preventing N-H oxidation.
References
-
Catalán, J., et al. (1996).[1] "A Generalized Solvent Basicity Scale: The Solvatochromism of 5-Nitroindoline and Its Homomorph 1-Methyl-5-nitroindoline." Journal of Physical Chemistry, 100(48), 18392–18399. Link
-
Hebestreit, M. L., et al. (2021). "Rotationally resolved electronic spectroscopy of 6-methylindole." Journal of Molecular Structure, 1246, 131105. Link
- Eftink, M. R., et al. (1991). "Fluorescence studies of 6-substituted indoles." Journal of Physical Chemistry, 95(3), 1234–1241.
-
Sultana, A., et al. (2013). "Position matters: High resolution spectroscopy of 6-methoxyindole." Journal of Chemical Physics, 138, 034302. Link
-
NIST Chemistry WebBook. "6-Nitroindole UV/Vis and IR Spectra." Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(Benzyloxy)-1-methyl-1H-indole
Introduction: As a novel heterocyclic compound, 6-(Benzyloxy)-1-methyl-1H-indole is increasingly utilized in synthetic chemistry and drug discovery programs.[1][2][3] While its unique structure offers significant potential, it also necessitates a rigorous and informed approach to its handling and disposal. Improper disposal of this and similar research chemicals can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[4] This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory frameworks like the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] Our objective is to ensure that this material is managed from "cradle-to-grave" with the highest standards of safety and environmental stewardship.
Hazard Characterization and Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not universally available. Therefore, a conservative risk assessment must be performed by evaluating the known hazards of structurally similar indole derivatives. This approach ensures that the highest necessary safety precautions are taken. The primary hazards are derived from analogs such as 6-(Benzyloxy)-1H-indole and 1-Methylindole.[7]
Table 1: Postulated Hazard Profile of this compound
| Hazard Classification (Based on Analogs) | GHS Hazard Statement | Primary Route of Exposure & Associated Risk |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion: Accidental ingestion can cause systemic harm. |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Dermal Contact: The compound can be absorbed through the skin, leading to toxicity. |
| Skin Irritation | H315: Causes skin irritation[7] | Dermal Contact: Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Irritation | H319: Causes serious eye irritation[7] | Ocular Contact: Direct contact with eyes can result in significant damage. |
| Respiratory Irritation | H335: May cause respiratory irritation[7] | Inhalation: Inhaling dust or aerosols can irritate the respiratory tract. |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | Environmental Release: Improper disposal can harm aquatic ecosystems. |
Given these potential hazards, this compound must be classified and handled as a hazardous waste under RCRA guidelines.[8]
Required Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate protective measures. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the use of PPE and engineering controls.[9][10]
-
Engineering Controls: All transfers and weighing of the solid compound should be performed inside a certified chemical fume hood. This is the primary method to prevent the generation and inhalation of dust and aerosols.[11][12]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[12][13]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[12][14] Contaminated gloves must be disposed of as hazardous waste.[15]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.[12]
Waste Segregation and Container Management Protocol
Proper segregation and containment are the cornerstones of a safe laboratory waste management program.[16][17] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in regulatory violations and disposal complications.
Step-by-Step Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A wide-mouth glass or high-density polyethylene (HDPE) container with a screw-top lid is recommended. The container must be in good condition, free of damage, and leak-proof.[4][8]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, contaminated gloves, wipers), in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. Do not mix with incompatible solvents. For instance, keep halogenated and non-halogenated solvent waste streams separate.[16]
-
-
Proper Labeling: The moment waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
An accurate list of all contents, including solvents.
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environment).
-
The date of accumulation.
-
-
Container Handling: Keep the waste container closed at all times except when actively adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8]
Spill and Decontamination Procedures
In the event of an accidental release, a prompt and correct response is critical to minimize exposure and environmental impact.[9]
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Don PPE: Before cleanup, don the full PPE detailed in Section 2.
-
Contain and Clean:
-
For a solid spill , carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust generation.[13] Do not dry sweep.
-
For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate: Once the bulk material is collected, decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[11]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Final Disposal Pathway
Disposal of this compound is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][13]
The only acceptable disposal method is through a licensed professional waste disposal service.[13] Your institution's EHS department will coordinate the pickup of full, properly labeled waste containers.[8] They will work with certified vendors who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via high-temperature incineration. The entire process is tracked using a hazardous waste manifest to ensure regulatory compliance from generation to final disposal.[18]
Figure 1. A workflow diagram illustrating the compliant disposal pathway for this compound.
Emergency First Aid Measures
In case of accidental exposure, immediate first aid is crucial. Always have the Safety Data Sheet (or this guide) available to show to attending medical personnel.[13]
-
After Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13][14]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[13][14]
-
After Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[13][14]
-
After Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13]
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Laboratory Chemical Waste Management . CSIR IIP. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
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BetterGuide to minimizing waste in laboratories . American Chemical Society. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
-
EPA Hazardous Waste Management . Axonator. [Link]
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OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals . Red-on-line. [Link]
-
Hazardous Waste - Standards . Occupational Safety and Health Administration. [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]
-
Complying with OSHA's Hazardous Waste Standards . Facilities Management Insights. [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives... . PMC. [Link]
-
6-Benzyloxyindole, 97% . Thermo Fisher Scientific. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery... . PMC. [Link]
-
Current Status of Indole-Derived Marine Natural Products... . MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
